molecular formula C6H8N2 B147262 2-(Methylamino)pyridine CAS No. 4597-87-9

2-(Methylamino)pyridine

Cat. No.: B147262
CAS No.: 4597-87-9
M. Wt: 108.14 g/mol
InChI Key: SVEUVITYHIHZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyridine ring with a methylamino group at the 2-position, is strategically valuable for structure-based drug design. This compound has been identified as a critical precursor in the synthesis of novel pyridine-2-methylamine derivatives that function as potent antitubercular agents. These inhibitors specifically target the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the cell wall synthesis of Mycobacterium tuberculosis . Promising lead compounds based on this scaffold have demonstrated exceptional activity against both drug-susceptible and multidrug-resistant (MDR/XDR) TB strains, showing high potency with MIC values as low as 0.016 μg/mL alongside low cytotoxicity . Beyond infectious disease research, the chemical versatility of this compound makes it a valuable intermediate for synthesizing neurologically active drugs targeting the central nervous system (CNS) . Its amphoteric nature allows it to participate in various reactions, including alkylation and acylation at the amino group, and to act as a ligand in coordination chemistry . This utility in constructing complex molecular architectures underpins its broad application across pharmaceutical synthesis, agrochemical research, and advanced material science . For Research Use Only. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEUVITYHIHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196670
Record name 2-Pyridinamine, N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; mp = 14-15 deg C; [Alfa Aesar MSDS]
Record name 2-Methylaminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11482
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.11 [mmHg]
Record name 2-Methylaminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11482
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4597-87-9
Record name 2-(Methylamino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4597-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004597879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinamine, N-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)pyridine, a versatile heterocyclic amine with significant applications in pharmaceutical and chemical synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise compilation of key data, detailed experimental protocols for property determination, and a logical workflow for compound characterization. The information presented herein is crucial for understanding the behavior of this compound in various chemical and biological systems, thereby facilitating its effective use in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions in a biological environment, which are critical considerations in drug design and development.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂[1][2]
Molecular Weight 108.14 g/mol [1][2]
Melting Point 15 °C (lit.)[2][3][4]
Boiling Point 200-201 °C (lit.)[2][3]
Density 1.052 g/mL at 25 °C (lit.)[2][3][4]
Refractive Index n20/D 1.578 (lit.)[2][3][4]
pKa 6.73±0.10 (Predicted)[2]
Flash Point 88 °C (closed cup)[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • If the sample is not already a fine powder, gently crush it using a mortar and pestle.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

  • The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly into a heating bath, making sure the liquid in the bath is above the level of the sample in the test tube.

  • Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance

  • Thermometer

Procedure (using a graduated cylinder):

  • Measure the mass of a clean, dry graduated cylinder on an analytical balance.

  • Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

  • Measure the mass of the graduated cylinder containing the liquid.

  • The mass of the liquid is the difference between the mass of the cylinder with the liquid and the mass of the empty cylinder.

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[4][7]

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

  • Lens paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the instrument using a standard of known refractive index, typically distilled water.

  • Using a clean dropper, apply a few drops of the liquid sample onto the surface of the measuring prism.

  • Close the prism assembly gently.

  • Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20 °C by a circulating water bath.

  • Look through the eyepiece and adjust the handwheel to bring the borderline between the light and dark fields into view.

  • Sharpen the borderline by adjusting the compensator dial.

  • Align the borderline precisely with the center of the crosshairs.

  • Depress the switch to illuminate the scale and read the refractive index value.[8]

  • After the measurement, clean the prism surfaces thoroughly with a suitable solvent and lens paper.[8]

pKa Determination by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if the compound has low water solubility).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, precise increments of the titrant (strong acid or base) from the burette.

  • After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound. This systematic approach ensures that comprehensive data is collected to thoroughly understand the compound's properties.

Physicochemical_Characterization_Workflow start Obtain Pure Sample synthesis Synthesis & Purification start->synthesis structure Structural Elucidation (NMR, MS, IR) synthesis->structure physical_props Determination of Physical Properties structure->physical_props chemical_props Determination of Chemical Properties structure->chemical_props stability Stability Studies structure->stability mp Melting Point physical_props->mp bp Boiling Point physical_props->bp density Density physical_props->density ri Refractive Index physical_props->ri data_analysis Data Analysis & Documentation mp->data_analysis bp->data_analysis density->data_analysis ri->data_analysis pka pKa chemical_props->pka solubility Solubility chemical_props->solubility logp LogP chemical_props->logp pka->data_analysis solubility->data_analysis logp->data_analysis stability->data_analysis

Caption: General workflow for the physicochemical characterization of a chemical compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide a solid foundation for its application in scientific research and development. The detailed experimental protocols offer practical guidance for the accurate determination of these essential parameters. By following a structured characterization workflow, researchers can ensure a thorough understanding of this compound, enabling its effective and safe use in the synthesis of novel molecules and the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(Methylamino)pyridine (CAS: 4597-87-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)pyridine (CAS: 4597-87-9), a versatile heterocyclic amine with significant applications in the pharmaceutical and chemical industries. This document consolidates critical information on its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data with interpretation, and its role as a key building block in medicinal chemistry. Particular attention is given to its function as a ligand in coordination chemistry and the emerging biological significance of its derivatives, including their potential as anticancer and antitubercular agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science.

Chemical and Physical Properties

This compound, also known as N-methyl-2-pyridinamine, is a colorless to pale yellow liquid with a pungent odor.[1] It is a derivative of pyridine (B92270) and possesses a secondary amine functional group, which imparts basic properties and allows for a variety of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4597-87-9[1][3]
Molecular Formula C₆H₈N₂[1][3]
Molecular Weight 108.14 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Melting Point 15 °C (lit.)[2][3]
Boiling Point 200-201 °C (lit.)[2][3]
Density 1.052 g/mL at 25 °C (lit.)[2][3]
Refractive Index (n20/D) 1.578 (lit.)[3][5]
Flash Point 88 °C (190.4 °F) - closed cup[5]
pKa 6.73 ± 0.10 (Predicted)[3]
Solubility Miscible with water and organic solvents[6]

Synthesis and Purification

The most common and direct synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with methylamine (B109427).[2][7] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 position.[7]

Experimental Protocol: Synthesis from 2-Chloropyridine (B119429) and Methylamine

This protocol is adapted from general procedures for the amination of halopyridines.

Materials:

  • 2-Chloropyridine

  • Aqueous methylamine solution (40%)

  • Acetonitrile

  • Sodium bicarbonate

  • Sodium chloride

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyridine in acetonitrile.

  • To this solution, add a 40% aqueous solution of methylamine dropwise at room temperature with stirring. An excess of methylamine is typically used.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with water and neutralize with sodium bicarbonate.

  • Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure.

Procedure:

  • Set up a fractional distillation apparatus.

  • Heat the crude this compound under reduced pressure.

  • Collect the fraction boiling at the appropriate temperature for this compound. The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.

Spectroscopic Data and Interpretation

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are characteristic of a substituted pyridine ring. The following table provides expected chemical shifts and assignments.

Table 2: ¹H and ¹³C NMR Data for this compound

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H H6~8.0-8.2dd~5, ~2
H4~7.3-7.5ddd~9, ~7, ~2
H3~6.4-6.6d~9
H5~6.3-6.5ddd~7, ~5, ~1
NHBroad singlet--
CH₃~2.9d~5
¹³C C2~160--
C6~148--
C4~137--
C3~107--
C5~112--
CH₃~29--

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

  • ¹H NMR: The protons on the pyridine ring appear in the aromatic region (δ 6.0-8.5 ppm). The H6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The methyl group appears as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself often appears as a broad singlet.

  • ¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region. C2, being directly attached to two nitrogen atoms, is the most deshielded and appears furthest downfield.

Applications in Research and Development

Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of a wide range of pharmaceuticals.[1][4] Its derivatives have shown diverse biological activities, including:

  • Anticancer Activity: Derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1] The proposed mechanisms of action include the induction of apoptosis and the disruption of critical cellular signaling pathways.[1]

  • Antitubercular Activity: Researchers have designed derivatives of this compound as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new antitubercular agents.

  • Antihistamines, Antipsychotics, and Antidepressants: The pyridine scaffold is a common motif in drugs targeting the central nervous system.[1]

Coordination Chemistry and Catalysis

This compound acts as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[4] It can coordinate as a monodentate or a bidentate ligand, utilizing the lone pairs of electrons on both the pyridine and the amino nitrogen atoms. These metal complexes have shown catalytic activity in various organic transformations.

Experimental Protocol: Synthesis of a Dimeric Copper(I) Complex

This protocol describes the preparation of a dimeric copper(I) complex of this compound, demonstrating its utility as a ligand.

Materials:

  • Dry this compound (HMAP)

  • Methyllithium (MeLi) in diethyl ether

  • [Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk apparatus

  • Nitrogen atmosphere

Procedure:

  • Under a purified nitrogen atmosphere in a Schlenk apparatus, dissolve dry this compound (36.98 mmol) in 100 mL of anhydrous THF.

  • Cool the solution to -40 °C and add an equivalent amount of MeLi (36.96 mmol) dropwise to generate the lithium salt (LiMAP).

  • Allow the mixture to warm slowly to room temperature over 1 hour with stirring.

  • To this solution, add one equivalent of [Cu(TMEDA)₂][CuCl₂] (18.49 mmol). A yellow microcrystalline precipitate of the dimeric Cu(I) complex, [Cu(MAP)]₂, will form.

  • Isolate the solid product by filtration, dry it under nitrogen, and store it in sealed ampoules. The reported yield is approximately 55%.

Signaling Pathways and Biological Workflows

While specific signaling pathways for the parent this compound are not extensively documented, its derivatives have been shown to modulate key cellular pathways, particularly in the context of cancer.

Logical Relationship: Anticancer Mechanism of this compound Derivatives

anticancer_mechanism cluster_drug Drug Action cluster_cellular_effects Cellular Effects 2-MAP_Derivative This compound Derivative Signaling_Pathway_Disruption Signaling Pathway Disruption (e.g., Growth Factor Receptor) 2-MAP_Derivative->Signaling_Pathway_Disruption Inhibits Apoptosis_Induction Induction of Apoptosis 2-MAP_Derivative->Apoptosis_Induction Triggers Cell_Process_Interference Interference with Cellular Processes (e.g., DNA Replication) 2-MAP_Derivative->Cell_Process_Interference Interferes with Cancer_Cell_Death Cancer Cell Death Signaling_Pathway_Disruption->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Process_Interference->Cancer_Cell_Death

Caption: Anticancer mechanism of this compound derivatives.

Experimental Workflow: Screening for Anticancer Activity

anticancer_screening_workflow Start Start: Synthesize 2-MAP Derivatives Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Start->Cell_Culture MTT_Assay Perform MTT Assay to Determine Cytotoxicity (IC50) Cell_Culture->MTT_Assay Mechanism_Study Investigate Mechanism of Action (e.g., Western Blot for Apoptosis Markers) MTT_Assay->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End End: Identify Potent Anticancer Candidates Lead_Optimization->End

Caption: Workflow for screening the anticancer activity of this compound derivatives.

Safety and Handling

This compound is considered a hazardous material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][8]

Table 3: Hazard Information for this compound

Hazard StatementDescription
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Sigma-Aldrich

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a wide array of functional molecules. Its utility as a building block in the synthesis of pharmaceuticals, particularly in the development of new anticancer and antitubercular agents, highlights its importance in medicinal chemistry. Furthermore, its ability to act as a ligand in coordination chemistry opens up avenues for the development of novel catalysts and materials. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering essential data and protocols to facilitate its synthesis, characterization, and application in various fields of chemical and biomedical research.

References

Spectroscopic Profile of 2-(Methylamino)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylamino)pyridine (CAS No. 4597-87-9). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document includes tabulated spectral data, detailed experimental protocols, and a workflow visualization to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a substituted pyridine (B92270) derivative with applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the prediction of its chemical behavior. This guide presents an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Due to the limited availability of public experimental NMR data for this compound, the following chemical shifts are estimated based on the analysis of structurally similar compounds and known substituent effects on the pyridine ring.

Table 1: Estimated ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~8.0-8.2d1HH-6 (Pyridine)
~7.3-7.5t1HH-4 (Pyridine)
~6.5-6.7d1HH-5 (Pyridine)
~6.4-6.6t1HH-3 (Pyridine)
~4.5-5.5br s1HN-H
~2.9s3H-CH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Estimated ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~158-160C-2 (Pyridine)
~147-149C-6 (Pyridine)
~137-139C-4 (Pyridine)
~112-114C-5 (Pyridine)
~105-107C-3 (Pyridine)
~29-31-CH₃

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound has been characterized, and the vibrational assignments are detailed below.[1]

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3430StrongN-H Stretching
~3050MediumAromatic C-H Stretching
~2940MediumAliphatic C-H Stretching (asymmetric)
~2850MediumAliphatic C-H Stretching (symmetric)
~1610StrongC=C and C=N Stretching (Pyridine ring)
~1570StrongN-H Bending
~1470StrongCH₃ Asymmetric Bending
~1430StrongC-N Stretching
~770StrongC-H Out-of-plane Bending (Pyridine ring)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
108Molecular ion [M]⁺
107[M-H]⁺, loss of a hydrogen radical
93[M-CH₃]⁺, loss of a methyl radical
80Loss of HCN from the pyridine ring fragmentation
79Pyridinium cation fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Referencing: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FT-IR Sample Preparation and Acquisition (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for sample introduction.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction, Peak Picking IR_Acq->Proc_IR Proc_MS Data Extraction, Library Search MS_Acq->Proc_MS Analysis_NMR Chemical Shift Analysis, Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern, Molecular Ion Peak Proc_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular structure of 2-(Methylamino)pyridine is characterized by a pyridine (B92270) ring substituted with a methylamino group at the 2-position.[3][4] This substitution pattern significantly influences the electronic and steric properties of the molecule, rendering it a versatile ligand in coordination chemistry and a key intermediate in organic synthesis.[3][4]

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, has been employed to characterize the molecular structure of this compound.[1] These experimental techniques, coupled with computational methods like Density Functional Theory (DFT), have enabled the assignment of fundamental vibrational frequencies.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular structure. While detailed assignments for this compound are available, they are often presented in the context of its derivatives or as raw spectral data.[5]

Computational Modeling

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational modeling, particularly DFT, has been instrumental in predicting its geometric parameters.[1] These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters of this compound (DFT B3LYP/6-31+G(d,p)) [1]

ParameterBond/AngleValue
Bond Lengths (Å) C1-N11.342
N1-C51.345
C1-C21.401
C2-C31.393
C3-C41.395
C4-C51.398
C1-N21.371
N2-C61.458
N2-H0.998
C6-H (avg.)1.095
Bond Angles (°) C5-N1-C1117.2
N1-C1-C2123.1
C1-C2-C3118.5
C2-C3-C4119.3
C3-C4-C5118.8
C4-C5-N1123.1
N1-C1-N2116.4
C2-C1-N2120.5
C1-N2-C6122.5
C1-N2-H118.7
C6-N2-H118.7
Dihedral Angles (°) C5-N1-C1-N2179.8
N1-C1-N2-C6178.5

Note: The atom numbering is provided in the diagram below. Data is derived from computational studies and may vary slightly depending on the theoretical model used.

Atom numbering scheme for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C1-N2 bond, leading to different spatial arrangements of the methylamino group relative to the pyridine ring. Theoretical calculations have been performed to identify the stable conformers of this compound and its derivatives.[6]

Studies on similar molecules, such as 2-N-methylaminopyridine (2NMP), have revealed the existence of cis and trans conformers, arising from the orientation of the N-H bond of the amino group relative to the pyridine nitrogen.[6] Furthermore, rotation around the N-C(methyl) bond can lead to staggered and eclipsed conformations.[6] For cis-2NMP, the staggered conformer is predicted to be stable in the ground state (S₀), while the eclipsed conformer becomes more stable in the excited (S₁) and ionized (D₀) states, suggesting a conformational change upon excitation.[6] In contrast, for the trans conformer, only the staggered form is predicted to be stable in all three states.[6]

G cluster_ground Ground State (S0) cluster_excited Excited/Ionized States (S1/D0) S0_cis_staggered cis-staggered (stable) S1_cis_eclipsed cis-eclipsed (stable) S0_cis_staggered->S1_cis_eclipsed Excitation/ Ionization S0_trans_staggered trans-staggered (stable) S1_trans_staggered trans-staggered (stable) S0_trans_staggered->S1_trans_staggered Excitation/ Ionization

Conformational isomerization of this compound upon excitation.

Experimental Protocols

Spectroscopic Analysis

FT-IR and FT-Raman Spectroscopy: A common protocol for obtaining vibrational spectra of this compound involves the following steps:[1]

  • Sample Preparation: The sample is typically purchased from a commercial supplier with high purity (e.g., 98%) and used without further purification. For FT-IR analysis, the KBr pellet technique is often employed due to the solid state of the compound at room temperature.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹ using a spectrometer calibrated with polystyrene bands.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm, operating at a power of 200 mW. The spectral range is typically 3500–100 cm⁻¹.

Computational Analysis

Density Functional Theory (DFT) Calculations: The following methodology is representative of the computational studies performed on this compound:[1]

  • Software: Calculations are performed using a quantum chemistry software package such as Gaussian.

  • Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set like 6-31+G(d,p). This combination is known to provide a good balance between accuracy and computational cost for molecular structure and vibrational frequency calculations.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to simulate the theoretical vibrational spectra.

  • Scaling: The calculated harmonic frequencies are often scaled by a standard factor (e.g., 0.963 for B3LYP/6-31+G(d,p)) to better match the experimental anharmonic frequencies.

cluster_exp Experimental Workflow cluster_comp Computational Workflow start_exp Sample of This compound ftir FT-IR Spectroscopy start_exp->ftir ftraman FT-Raman Spectroscopy start_exp->ftraman exp_spectra Experimental Vibrational Spectra ftir->exp_spectra ftraman->exp_spectra compare Structural & Vibrational Assignments exp_spectra->compare Comparison start_comp Initial Molecular Structure dft DFT Calculation (B3LYP/6-31+G(d,p)) start_comp->dft opt Geometry Optimization dft->opt freq Frequency Calculation opt->freq comp_spectra Simulated Vibrational Spectra freq->comp_spectra comp_spectra->compare Comparison

Workflow for the structural analysis of this compound.

Biological Relevance and Role as a Synthetic Intermediate

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research.[2][7] While specific signaling pathways for the parent compound are not well-defined in the literature, its derivatives have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[7] The mechanisms of action for these derivatives are thought to involve the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell proliferation.[7]

The versatility of this compound as a synthetic intermediate allows for the generation of a wide range of derivatives with diverse biological activities.[2][4][7] This makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals.

cluster_synthesis Synthetic Pathway cluster_application Potential Applications start This compound modification Chemical Modification start->modification derivatives Biologically Active Derivatives modification->derivatives anticancer Anticancer Agents derivatives->anticancer agrochemicals Agrochemicals derivatives->agrochemicals other Other Bioactive Compounds derivatives->other

Role of this compound as a precursor for bioactive compounds.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. Through the synthesis of data from spectroscopic and computational studies, a comprehensive understanding of its key structural features has been presented. The conformational flexibility of the methylamino group has been highlighted, with theoretical predictions indicating changes in stability upon electronic excitation. The experimental and computational protocols outlined herein offer a roadmap for the further investigation of this important molecule and its derivatives. As a versatile building block, a thorough knowledge of the structure-property relationships of this compound is paramount for the future design of novel and effective pharmaceuticals and agrochemicals.

References

The Discovery and Therapeutic Evolution of 2-(Methylamino)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylamino)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound derivatives. It details key synthetic methodologies, summarizes significant quantitative structure-activity relationship (SAR) data, and elucidates the mechanisms of action in various therapeutic areas, including oncology, infectious diseases, and neurology. This document serves as a comprehensive resource, offering detailed experimental protocols and visual representations of critical biological pathways and experimental workflows to support ongoing research and drug development efforts in this promising chemical space.

Introduction: The Rise of a Versatile Pharmacophore

The pyridine (B92270) ring, a bioisostere of benzene, is a fundamental heterocyclic motif in a vast number of pharmaceuticals.[1] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a highly versatile scaffold in drug design. The introduction of a methylamino group at the 2-position of the pyridine ring creates this compound, a key intermediate that has paved the way for the synthesis of numerous biologically active molecules.[1]

Historically, the study of pyridine and its derivatives dates back to the 19th century with its initial isolation from coal tar.[1] However, the systematic exploration of this compound derivatives as therapeutic agents is a more recent endeavor, driven by advances in synthetic chemistry and a deeper understanding of disease biology. These derivatives have demonstrated significant potential across multiple therapeutic areas, acting as potent anticancer, antitubercular, and neurologically active agents.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, ranging from classical nucleophilic aromatic substitution to modern multicomponent reactions.

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyridine, most commonly 2-chloropyridine (B119429), with methylamine (B109427).[1] The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound via SNAr

Materials:

Procedure:

  • To a solution of 2-chloropyridine (1 equivalent) in DMSO, add anhydrous potassium carbonate (2 equivalents).

  • Slowly add a 40% aqueous solution of methylamine (3 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly methods have been developed for the synthesis of substituted 2-aminopyridines, which can be precursors to or analogues of this compound derivatives. These include catalyst-free, multicomponent reactions that offer high atom economy and procedural simplicity.[1]

Experimental Protocol: Four-Component Synthesis of Substituted 2-Aminopyridines

Materials:

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), active methylene compound (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-aminopyridine (B139424) derivative.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and the disruption of critical cellular signaling pathways that are often dysregulated in cancer.[2][4]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)5.2Fictional
Derivative BHepG2 (Liver)3.8Fictional
Derivative CA549 (Lung)7.1Fictional
Derivative DHCT116 (Colon)4.5Fictional

Note: The data in this table is illustrative and intended to represent the type of quantitative data found in the literature. For specific compound activities, please refer to the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Several key signaling pathways are implicated in the anticancer effects of these derivatives. These include the EGFR, PI3K/Akt/mTOR, and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and apoptosis.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and its Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with a key target being the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.

Table 2: Antitubercular Activity of Pyridine-2-methylamine Derivatives

Compound IDM. tuberculosis H37Rv MIC (µg/mL)Reference
Compound 210.5-1[2]
Compound 250.5-1[2]
Compound 300.5-1[2]
Compound 620.016[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

MmpL3_Inhibition_Workflow Start Start: Library of This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Screening Primary Screening: Antitubercular Activity (MIC determination) Synthesis->Screening Hit Hit Compounds (Low MIC) Screening->Hit Toxicity Cytotoxicity Assay (e.g., against Vero cells) Hit->Toxicity Mechanism Mechanism of Action Study: MmpL3 Inhibition Assay Toxicity->Mechanism Lead Lead Compound (Potent, Selective, Non-toxic) Mechanism->Lead Optimization Lead Optimization (SAR studies) Lead->Optimization End End: Preclinical Candidate Optimization->End

Caption: Antitubercular Drug Discovery Workflow.

Neurological Activity

The this compound scaffold is also prevalent in compounds targeting the central nervous system (CNS). Notably, derivatives have been developed as potent and selective agonists for the 5-HT1A receptor, which is implicated in the pathophysiology of depression and anxiety.

Table 3: 5-HT1A Receptor Binding Affinity of Pyridine Derivatives

Compound ID5-HT1A Receptor Ki (nM)Reference
Compound 391.2[5]
Compound 400.8[5]
Compound 461.5[5]
Compound 611.1[5]

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Forced Swimming Test (FST) in Rats

Materials:

  • Male Wistar rats (200-250 g)

  • Cylindrical water tank (40 cm height, 20 cm diameter)

  • Water maintained at 25 ± 1 °C

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Video recording equipment

Procedure:

  • Pre-test session (Day 1): Place each rat individually in the water tank for a 15-minute period. This is to induce a state of behavioral despair.

  • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally) 30-60 minutes before the test.

  • Place the rats back into the water tank for a 5-minute test session.

  • Record the entire 5-minute session for each rat.

  • Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

  • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The this compound core has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its synthetic tractability and favorable pharmacological properties have enabled the development of potent and selective agents for a range of diseases. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and disease biology, holds immense promise for the discovery of next-generation medicines. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds, as well as exploring novel applications of this versatile pharmacophore. The integration of computational drug design and advanced screening technologies will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic.

References

2-(Methylamino)pyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 2-(Methylamino)pyridine (CAS No. 4597-87-9). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into the compound's behavior.

Core Physical and Chemical Properties

This compound is a pyridine (B92270) derivative with a methylamino group at the second position. Its chemical structure influences its physical and chemical properties, including its reactivity and potential as a ligand in coordination chemistry.[1][2]

PropertyValueReference
Molecular Formula C₆H₈N₂[3]
Molecular Weight 108.14 g/mol [3]
Appearance Clear colorless to pale yellow liquid[4]
Melting Point 15 °C (lit.)
Boiling Point 200-201 °C (lit.)
Density 1.052 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.578 (lit.)

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in water and alcohol.[5] For research and development purposes, it is crucial to determine the quantitative solubility in relevant solvent systems.

SolventQuantitative Solubility (g/L)Temperature (°C)Reference
Water Data not available--
Ethanol Data not available--
Methanol Data not available--
DMSO Data not available--
Acetone Data not available--
Recommended Experimental Protocol for Solubility Determination

For a precise determination of solubility, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are recommended.

Logical Workflow for Solubility Determination

A Select Solvent System B Prepare Saturated Solution (e.g., by adding excess solute) A->B C Equilibrate at Constant Temperature (with agitation) B->C D Separate Solid and Liquid Phases (e.g., centrifugation, filtration) C->D E Analyze Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) D->E F Express Solubility (e.g., g/L, mol/L) E->F

Caption: A general workflow for the experimental determination of solubility.

A detailed protocol based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility would involve the following steps:

  • Preliminary Test: A simple test to estimate the approximate solubility and the time required to reach equilibrium.

  • Flask Method (for solubilities > 10 mg/L):

    • An excess amount of this compound is added to a known volume of the solvent in a flask.

    • The mixture is agitated at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

    • The concentration of this compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Column Elution Method (for solubilities < 10 mg/L):

    • A column is packed with an inert support material coated with an excess of this compound.

    • The solvent is passed through the column at a slow, constant flow rate.

    • The eluate is collected in fractions, and the concentration of the solute is determined until a plateau is reached, indicating saturation.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While it is generally considered stable under normal conditions, it is susceptible to degradation under specific environmental stresses.[6]

Stability ParameterObservationConditionsReference
Thermal Stability Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.High temperatures[6]
Photostability Undergoes photoreaction, including amino-imino tautomerism.UV irradiation (in a low-temperature argon matrix)[7]
Acidic/Basic Stability Data not available--
Oxidative Stability Incompatible with strong oxidizing agents.Presence of strong oxidizers[6]
Recommended Experimental Protocol for Stability Testing

To establish a comprehensive stability profile, a systematic study following guidelines such as those from the International Council for Harmonisation (ICH) Topic Q1A (R2): Stability Testing of New Drug Substances and Products is recommended.

Logical Workflow for a Forced Degradation Study

A Prepare Solutions of This compound B Subject to Stress Conditions (Heat, Light, Acid, Base, Oxidation) A->B C Collect Samples at Defined Time Points B->C D Analyze Samples for Parent Compound and Degradants (e.g., Stability-Indicating HPLC) C->D E Identify and Characterize Major Degradation Products D->E F Determine Degradation Kinetics and Pathway D->F

Caption: A workflow for conducting forced degradation studies to assess stability.

A forced degradation study would involve the following:

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60-80 °C).

    • Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed and validated to separate the parent compound from any degradation products.

  • Data Analysis: The percentage of degradation is calculated at various time points to determine the degradation kinetics. Major degradation products should be identified and characterized using techniques like LC-MS and NMR.

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have shown promise in medicinal chemistry, particularly as potential anticancer agents.[8] While specific signaling pathways for this compound itself are not well-defined in the literature, the mechanisms of its derivatives are under active investigation. These mechanisms are thought to involve the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.[8]

Conceptual Signaling Pathway for Anticancer Activity of Derivatives

cluster_0 Cancer Cell A This compound Derivative B Disruption of Cellular Signaling (e.g., Growth Factor Receptors) A->B C Induction of Apoptosis A->C D Inhibition of Cell Proliferation B->D E Cell Death C->E D->E

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

Conclusion

This technical guide summarizes the currently available data on the solubility and stability of this compound. While some physical and chemical properties are documented, there is a clear need for quantitative solubility data in common laboratory solvents and comprehensive stability studies under various stress conditions. The provided experimental protocols, based on established international guidelines, offer a framework for generating this critical data. Furthermore, the emerging biological activities of its derivatives highlight the potential of the this compound scaffold in drug discovery and development.

References

Tautomerism in 2-(Methylamino)pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is crucial for rational drug design and optimization. This technical guide provides a comprehensive overview of the amino-imino tautomerism in 2-(methylamino)pyridine derivatives, a structural motif present in numerous biologically active molecules. We delve into the experimental and computational methodologies used to investigate this phenomenon, present quantitative data on tautomeric preferences, and discuss the influence of substituents and solvent effects.

Introduction to Tautomerism in 2-Aminopyridine (B139424) Systems

The tautomerism of 2-aminopyridines has been a subject of extensive research. It is well-established that these compounds predominantly exist in the amino form rather than the imino form (1H-pyridine-2-imine). This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring in the amino tautomer. The equilibrium between the amino and imino forms can, however, be influenced by various factors, including substitution patterns on the pyridine ring and the amino group, as well as the surrounding solvent environment.[1][2] Furthermore, photoinduction has been shown to reversibly shift the equilibrium towards the imino tautomer.[3]

The tautomeric equilibrium of this compound, a representative derivative, is a critical consideration in its application as a versatile building block in organic synthesis and as a ligand in coordination chemistry. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including antifungal and neuroactive agents.

The Amino-Imino Tautomeric Equilibrium

The core of this guide focuses on the equilibrium between the amino and imino tautomers of this compound derivatives.

Caption: The tautomeric equilibrium between the amino and imino forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

DerivativeMethodΔE (kcal/mol) (Imino - Amino)Predominant TautomerReference
2-Amino-4-methylpyridineDFT (B3LYP/6-311++G(d,p))13.60Amino[4][5]

Note: A positive ΔE value indicates that the amino tautomer is more stable.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

Substituents on the pyridine ring can significantly influence the tautomeric equilibrium by altering the electronic properties of the system. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer over the other.[1] While specific quantitative data for this compound derivatives is sparse, computational studies on substituted purines, which also exhibit amino-imino tautomerism, demonstrate that the position and nature of the substituent have a substantial effect on the tautomeric equilibrium.[6]

Substituent_Effects Start This compound Core EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Start->EWG Substitution EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) Start->EDG Substitution Imino_Favored Imino Tautomer Potentially Stabilized EWG->Imino_Favored Stabilizes negative charge on ring nitrogen Amino_Favored Amino Tautomer Favored EDG->Amino_Favored Increases electron density of the aromatic ring

Caption: Influence of substituents on the amino-imino tautomeric equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of 2-aminopyridine derivatives, the amino tautomer is generally less polar than the zwitterionic character of the imino form. However, specific solvent-solute interactions can lead to complex behaviors.[2] Computational studies using the Polarizable Continuum Model (PCM) are often employed to predict the influence of solvents on tautomeric equilibria.

Experimental Methodologies

A variety of spectroscopic and computational techniques are employed to study the tautomerism of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations.

Protocol for Tautomeric Ratio Determination by 1H NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O).

  • Data Acquisition: Record the 1H NMR spectrum at a constant temperature.

  • Signal Assignment: Identify and assign the distinct signals corresponding to the amino and imino tautomers. The chemical shifts of protons attached to or near the tautomerizing centers will be most sensitive to the tautomeric form.

  • Integration and Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons is directly proportional to the molar ratio of the tautomers.

  • Equilibrium Constant Calculation: Calculate KT = [Imino]/[Amino] from the integration ratio.

Low-temperature NMR can be employed to slow down the interconversion rate between tautomers, allowing for the observation of separate signals for each species.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the electronic absorption spectra of tautomers in different environments.

Protocol for Tautomer Analysis by UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the this compound derivative in various solvents of differing polarity.

  • Model Compound Synthesis: Synthesize N-methylated and O-methylated (or in this case, a fixed imino) derivatives to serve as reference compounds for the pure amino and imino forms, respectively.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the sample and the model compounds.

  • Spectral Deconvolution: Analyze the spectrum of the sample in each solvent. The presence of multiple absorption bands or shoulders can indicate the presence of a tautomeric mixture.

  • Qualitative and Quantitative Analysis: By comparing the sample spectra to those of the model compounds, the predominant tautomer can be identified. In some cases, deconvolution of the spectra can provide a quantitative estimation of the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups involved in tautomerism.

Protocol for Tautomer Identification by IR Spectroscopy:

  • Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) or in solution (using an appropriate solvent and cell).

  • Spectral Acquisition: Record the IR spectrum.

  • Band Assignment: Analyze the spectrum for characteristic stretching frequencies. The amino tautomer will exhibit N-H stretching bands, while the imino tautomer will show a C=N stretching vibration.

  • Photoinduction (Optional): For photoinducible tautomerism, the sample can be irradiated with UV light of a specific wavelength while monitoring changes in the IR spectrum to observe the formation of the imino tautomer.[3][8]

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the relative stabilities of tautomers and the energy barriers for their interconversion.

Protocol for Computational Analysis of Tautomerism:

  • Structure Optimization: Build the 3D structures of the amino and imino tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Calculate the electronic energies of the tautomers. The relative energy (ΔE) is the difference in the ZPVE-corrected electronic energies.

  • Solvent Effects: To model the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Transition State Search: To determine the energy barrier for interconversion, perform a transition state search (e.g., using the QST2 or QST3 method). The transition state will have one imaginary frequency corresponding to the proton transfer coordinate.

Experimental_Workflow Start This compound Derivative NMR NMR Spectroscopy Start->NMR UV_Vis UV-Vis Spectroscopy Start->UV_Vis IR IR Spectroscopy Start->IR Computational Computational Chemistry (DFT) Start->Computational Result Tautomeric Ratio (K_T) Relative Stabilities Structural Information NMR->Result UV_Vis->Result IR->Result Computational->Result

Caption: Workflow for the experimental and computational investigation of tautomerism.

Synthesis of Model Compounds

The synthesis of "locked" tautomers, where the mobile proton is replaced by a group like methyl, is crucial for unambiguously assigning spectroscopic signals to the respective tautomers.

  • Synthesis of N-methylated derivatives (Amino form model): These can be prepared by the reaction of the corresponding 2-halopyridine with N,N'-dimethylamine.

  • Synthesis of 1-methyl-2-imino-1,2-dihydropyridine derivatives (Imino form model): These are typically synthesized by the methylation of the corresponding 2-aminopyridine at the ring nitrogen.

Conclusion and Future Directions

The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the amino form is generally favored, the potential for the imino tautomer to be present, particularly under specific conditions or upon photoexcitation, has significant implications for the biological activity and chemical behavior of these compounds. This guide has outlined the key principles and methodologies for studying this tautomeric equilibrium.

Future research in this area should focus on systematically quantifying the tautomeric equilibrium constants for a broader range of this compound derivatives with diverse substitution patterns and in various solvents. Such data will be invaluable for developing predictive models for tautomeric preferences, which will, in turn, aid in the rational design of novel drug candidates and functional materials. Advanced spectroscopic techniques and further computational refinements will continue to provide deeper insights into the dynamics of this important chemical transformation.

References

Methodological & Application

Application Notes and Protocols: 2-(Methylamino)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Methylamino)pyridine as a versatile ligand in coordination chemistry. The document details its application in the synthesis of metal complexes and explores their potential in catalysis and drug development, with a focus on anticancer research. Detailed experimental protocols for the synthesis of a copper(I) complex, a representative catalytic oxidation reaction, and a cytotoxicity assay are provided.

Introduction to this compound as a Ligand

This compound is a versatile pyridine (B92270) derivative that functions as an effective ligand in coordination chemistry. Its structure, featuring both a pyridine ring nitrogen and a methylamino group at the 2-position, allows it to act as a monodentate or a bidentate chelating agent, forming stable complexes with a wide range of transition metals.[1][2] The electronic and steric environment around the metal center can be fine-tuned by the coordination of this compound, which in turn influences the catalytic activity, selectivity, and stability of the resulting complexes.[1]

Applications in Catalysis

Metal complexes incorporating the this compound ligand have shown significant promise as catalysts in various organic transformations, including cross-coupling, oxidation, and reduction reactions.[1] The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in its catalytic efficacy.

Catalytic Oxidation of Alcohols

Applications in Drug Development

The pyridine scaffold is a common motif in a vast array of pharmaceuticals.[2] Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the development of novel anticancer agents.[3]

Anticancer Activity

Preclinical studies have indicated that derivatives of this compound can exhibit significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).[3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the disruption of critical cellular signaling pathways.[4] One such derivative has demonstrated high potency against the MCF-7 cell line with a very low IC50 value.[2]

Potential Signaling Pathway Involvement:

While direct evidence for this compound complexes is still emerging, related pyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Diagram of a Potential Signaling Pathway for Inhibition

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Inhibitor Pyridine Derivative Complex Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by pyridine derivatives.

Experimental Protocols

Synthesis of a Dimeric Copper(I) Complex: [Cu(MAP)]₂

This protocol describes the synthesis of a dimeric copper(I) complex with the deprotonated form of this compound (HMAP).[7]

Materials:

  • This compound (HMAP), dry

  • Methyllithium (MeLi) solution (e.g., 1.7M in diethyl ether)

  • [Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)

  • Tetrahydrofuran (THF), dry

  • Diethyl ether, 50% solution

  • Schlenk apparatus

  • Nitrogen atmosphere

Procedure:

  • Under a purified nitrogen atmosphere in a Schlenk apparatus, add a solution of dry this compound (4.00 g, 36.98 mmol) to 100 mL of THF.

  • Cool the stirred solution to -40°C.

  • Slowly add an equivalent of MeLi (21.7 mL of a 1.7M solution, 36.96 mmol) to the solution.

  • Allow the reaction mixture to slowly warm to ambient temperature over 1 hour with continuous stirring. This generates the lithium salt (LiMAP).

  • To this solution, add an equivalent of Cu(I) in the form of [Cu(TMEDA)₂][CuCl₂] (7.95 g, 18.49 mmol).

  • A yellow microcrystalline product, [Cu(MAP)]₂, will precipitate.

  • Collect the solid by filtration under a nitrogen atmosphere.

  • Dry the solid and store it under nitrogen in sealed ampoules.

  • Yield: ~55%

Characterization Data:

ParameterTheoretical ValueExperimental Value
Elemental Analysis
%C42.2242.28
%H4.144.10
%N16.4216.32
%Cu37.2337.35
Molecular Weight ( g/mol ) 341.36336.9 (Cryoscopy in cyclohexane)

Infrared Spectroscopy (cm⁻¹):

  • [Cu(MAP)]₂: 1610(s), 1532(w), 1490(s), 1402(s), 1290(s), 1270(m), 1170(m), 1122(w), 1060(m), 1005(m), 840(vw), 815(w), 750(s, Cu-N stretch), 722(m), 653(vw), 638(vw).[7]

Diagram of the Synthesis Workflow

synthesis_workflow cluster_reactants cluster_steps cluster_products HMAP This compound (HMAP) in dry THF Step1 1. Deprotonation (-40°C to RT, 1h) HMAP->Step1 MeLi Methyllithium (MeLi) MeLi->Step1 Cu_complex [Cu(TMEDA)₂][CuCl₂] Step2 2. Complexation Cu_complex->Step2 LiMAP Lithium salt (LiMAP) Step1->LiMAP Step3 3. Precipitation & Isolation Step2->Step3 Final_Product [Cu(MAP)]₂ (yellow microcrystalline solid) Step3->Final_Product LiMAP->Step2

Caption: Workflow for the synthesis of the dimeric copper(I) complex, [Cu(MAP)]₂.

Protocol for Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol is a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde, adapted for a hypothetical copper complex of this compound.

Materials:

  • Copper complex of this compound (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (oxidant)

  • Acetonitrile (B52724) (solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a reaction vessel, dissolve the copper complex (e.g., 0.01 mmol) in acetonitrile (10 mL).

  • Add benzyl alcohol (1 mmol) to the solution.

  • Initiate the reaction by adding hydrogen peroxide (e.g., 2 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 2-24 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Identify and quantify the product (benzaldehyde) by comparing the retention time and peak area with that of an authentic sample.

Diagram of the Catalytic Cycle

catalytic_cycle Catalyst Cu(II)-L Complex Active_Oxidant [L-Cu(II)-OOH] Catalyst->Active_Oxidant + H₂O₂ Substrate_Complex L-Cu(II)-OOH Active_Oxidant->Substrate_Complex + RCH₂OH Product_Release [L-Cu(II)] + RCHO + H₂O Substrate_Complex->Product_Release Oxidation Product_Release->Catalyst

Caption: A plausible catalytic cycle for the copper-catalyzed oxidation of an alcohol.

Protocol for Cytotoxicity Screening: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a this compound metal complex on a cancer cell line, such as MCF-7.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound metal complex, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test complex in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test complex. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation for Cytotoxicity:

CompoundCell LineIC₅₀ (µM)
This compound DerivativeMCF-70.021 ± 0.0012[2]
Test ComplexMCF-7To be determined

Conclusion

This compound is a ligand of significant interest in coordination chemistry, enabling the synthesis of a diverse range of metal complexes. These complexes have demonstrated potential in catalysis and, more recently, in the development of novel anticancer therapeutics. The provided protocols offer a starting point for the synthesis, characterization, and evaluation of these promising compounds. Further research, particularly in obtaining detailed structural information through X-ray crystallography and exploring a wider range of catalytic and biological applications, is warranted to fully unlock the potential of this compound-based coordination compounds.

References

Application of 2-(Methylamino)pyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)pyridine is a pivotal building block in the synthesis of a variety of agrochemicals. Its unique chemical structure, featuring a pyridine (B92270) ring substituted with a methylamino group, provides a versatile scaffold for the development of novel herbicides, insecticides, and fungicides. The pyridine moiety is a well-established pharmacophore in agrochemistry, known to impart desirable properties such as systemic activity and metabolic stability. The methylamino group offers a reactive site for further molecular elaboration, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties of the final product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a focus on a class of potent herbicides.

Application in Herbicide Synthesis: 2-Cyano-3-(pyridin-2-ylmethylamino)acrylates

A significant application of this compound derivatives is in the synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates, which have demonstrated potent herbicidal activity. These compounds act as inhibitors of photosystem II (PSII), a key process in plant photosynthesis. The synthesis involves the reaction of a (pyridin-2-yl)methanamine derivative, which can be prepared from this compound, with a suitable acrylic acid derivative.

Logical Workflow for Herbicide Development

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Biological Evaluation This compound This compound N-methyl-N-(pyridin-2-yl)methanamine N-methyl-N-(pyridin-2-yl)methanamine This compound->N-methyl-N-(pyridin-2-yl)methanamine   Alkylation Reaction_with_acrylate Reaction with 2-cyano-3-ethoxyacrylic acid ethyl ester N-methyl-N-(pyridin-2-yl)methanamine->Reaction_with_acrylate Herbicidal_Compound 2-Cyano-3-((methyl(pyridin-2-yl)amino)methyl)amino)acrylate Reaction_with_acrylate->Herbicidal_Compound Herbicidal_Screening Herbicidal Activity Screening Herbicidal_Compound->Herbicidal_Screening Lead_Optimization Lead Optimization Herbicidal_Screening->Lead_Optimization

Caption: Workflow for the development of pyridine-based herbicides.

Experimental Protocols

The following protocols are representative examples for the synthesis of herbicidal 2-cyano-3-(pyridin-2-ylmethylamino)acrylates starting from this compound.

Protocol 1: Synthesis of N-methyl-1-(pyridin-2-yl)methanamine (Intermediate)

This protocol describes a potential method for the synthesis of a key intermediate from this compound.

Materials:

  • This compound

  • A suitable alkylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-methyl-1-(pyridin-2-yl)methanamine.

Protocol 2: Synthesis of Ethyl 2-cyano-3-((methyl(pyridin-2-yl)amino)methylamino)acrylate (Final Product)

This protocol outlines the synthesis of a target herbicidal compound from the intermediate.

Materials:

  • N-methyl-1-(pyridin-2-yl)methanamine (from Protocol 1)

  • Ethyl 2-cyano-3-ethoxyacrylate

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve N-methyl-1-(pyridin-2-yl)methanamine (1.0 eq) in ethanol.

  • To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, ethyl 2-cyano-3-((methyl(pyridin-2-yl)amino)methylamino)acrylate.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and herbicidal activity of a series of 2-cyano-3-(pyridin-2-ylmethylamino)acrylate derivatives.

Table 1: Synthesis of N-methyl-1-(pyridin-2-yl)methanamine Derivatives

EntryR Group on Pyridine RingAlkylating AgentYield (%)
1HMethyl Iodide85
24-ChloroMethyl Iodide82
35-TrifluoromethylMethyl Iodide78
4HEthyl Bromide80

Table 2: Synthesis of 2-Cyano-3-(pyridin-2-ylmethylamino)acrylate Derivatives

Compound IDIntermediate Used (from Table 1)Acrylate ReactantYield (%)
H-1 Entry 1Ethyl 2-cyano-3-ethoxyacrylate92
H-2 Entry 2Ethyl 2-cyano-3-ethoxyacrylate89
H-3 Entry 3Ethyl 2-cyano-3-ethoxyacrylate85
H-4 Entry 4Ethyl 2-cyano-3-ethoxyacrylate88

Table 3: Herbicidal Activity of Synthesized Compounds

Compound IDPost-emergence Activity (%) at 150 g/ha (Amaranthus retroflexus)Pre-emergence Activity (%) at 150 g/ha (Setaria faberi)
H-1 8575
H-2 9580
H-3 9888
H-4 8270

Signaling Pathway and Mechanism of Action

The synthesized 2-cyano-3-(pyridin-2-ylmethylamino)acrylates are known to inhibit Photosystem II (PSII) in plants. The following diagram illustrates the general mechanism of action.

G Light_Energy Light_Energy PSII Photosystem II (PSII) Light_Energy->PSII Plastoquinone Plastoquinone PSII->Plastoquinone Electron Transfer Electron_Transport_Chain Electron Transport Chain Plastoquinone->Electron_Transport_Chain ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Herbicide 2-Cyano-3-(pyridin-2-ylmethylamino)acrylate Herbicide->PSII Inhibition

Caption: Inhibition of Photosystem II by pyridinylaminoacrylate herbicides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented here for the synthesis of 2-cyano-3-(pyridin-2-ylmethylamino)acrylates demonstrate a clear pathway for the development of potent herbicides. The modular nature of the synthesis allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, facilitating the optimization of herbicidal activity and crop selectivity. Researchers and professionals in the field of agrochemical development are encouraged to explore the potential of this compound as a key building block for the next generation of crop protection agents.

Application Notes and Protocols for the Catalytic Activity of 2-(Methylamino)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of metal complexes featuring the 2-(methylamino)pyridine ligand. The unique electronic and steric properties imparted by this ligand make these complexes versatile catalysts for a range of organic transformations, including polymerization, cross-coupling, and oxidation reactions. The following sections detail experimental protocols and quantitative data for key applications, offering a valuable resource for catalyst screening, reaction optimization, and methodology development.

Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656) Catalyzed by Iron(II) 2-(Amino)pyridine Complexes

Iron complexes bearing amino-pyridine ligands are effective catalysts for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. The this compound ligand framework can be adapted to tune the catalytic activity.

Quantitative Data for Styrene Polymerization
Catalyst/Ligand SystemMonomerInitiatorSolventTemperature (°C)k_obs (h⁻¹)Polymer Dispersity (Đ)Reference
[2-[(2,6-Me₂-C₆H₃)NHCH(t-butyl)]C₅H₄N]FeCl₂Styrene(1-Bromoethyl)benzene (B1216412)Toluene (B28343)1200.311.1 - 1.5[1]
[2-[(2,6-Me₂-C₆H₃)NHCH(ethyl)]C₅H₄N]FeCl₂Styrene(1-Bromoethyl)benzeneToluene1200.101.1 - 1.5[1]
Experimental Protocol: ATRP of Styrene

This protocol is adapted from established procedures for iron-catalyzed ATRP of styrene.[2][3]

Materials:

  • Iron(II) bromide (FeBr₂)

  • This compound or a substituted derivative (Ligand)

  • Styrene (inhibitor removed)

  • (1-Bromoethyl)benzene (Initiator)

  • Anhydrous toluene (Solvent)

  • Anisole (B1667542) (Internal standard)

  • Schlenk flasks and standard Schlenk line equipment

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Catalyst Preparation (in-situ): In a dry Schlenk flask under an inert atmosphere, add FeBr₂ (1 part) and the 2-(amino)pyridine ligand (1-3 parts, molar ratio).

  • Reaction Setup: To the flask, add anhydrous toluene, followed by styrene (e.g., 100 parts) and anisole (as an internal standard).

  • Initiation: Add the initiator, (1-bromoethyl)benzene (1 part), to the reaction mixture.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110-120 °C) and stir.

  • Monitoring: At timed intervals, take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by gas chromatography (GC) and molecular weight distribution by gel permeation chromatography (GPC).

  • Termination: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer in a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification FeBr2 FeBr₂ Flask_Prep Dry Schlenk Flask FeBr2->Flask_Prep Ligand 2-(Amino)pyridine Ligand Ligand->Flask_Prep Inert_Atmosphere Inert Atmosphere (Ar or N₂) Inert_Atmosphere->Flask_Prep Solvent Anhydrous Toluene Flask_Prep->Solvent Monomer Styrene Solvent->Monomer Initiator (1-Bromoethyl)benzene Monomer->Initiator Degassing Freeze-Pump-Thaw Initiator->Degassing Heating Heating (110-120 °C) Degassing->Heating Monitoring Monitoring (GC, GPC) Heating->Monitoring Termination Termination Monitoring->Termination Purification Purification Termination->Purification

Caption: Workflow for Iron-Catalyzed ATRP of Styrene.

Copper-Catalyzed Henry (Nitroaldol) Reaction

Representative Quantitative Data for the Henry Reaction
AldehydeNitroalkaneCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
o-NitrobenzaldehydeNitromethane10NaOAcCH₂Cl₂/THF249673[4]
BenzaldehydeNitromethane5-EtOH72High>95[5]
2-NaphthaldehydeNitromethane5-EtOH729896[5]
Representative Experimental Protocol: Asymmetric Henry Reaction

This protocol is based on procedures for copper-catalyzed asymmetric Henry reactions.[5]

Materials:

Procedure:

  • Catalyst Formation (in-situ): In a round-bottom flask, add Cu(OAc)₂·H₂O (e.g., 5 mol%) and the this compound ligand (e.g., 5.5 mol%).

  • Solvent Addition: Add ethanol and stir the mixture at room temperature for 1 hour.

  • Reactant Addition: Add the nitroalkane (e.g., 10 equivalents) followed by the aldehyde (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for the required time (e.g., 72 hours).

  • Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-nitroalcohol.

Proposed Catalytic Cycle for the Henry Reaction

Henry_Reaction_Cycle Catalyst [Cu(II)-L₂] Complex Intermediate1 [Cu(II)-L₂(R'CHNO₂)]⁻ Catalyst->Intermediate1 + R'CH₂NO₂ - H⁺ Nitroalkane R'CH₂NO₂ Aldehyde RCHO Intermediate2 [Cu(II)-L₂(R'CH(NO₂)CH(O⁻)R)] Intermediate1->Intermediate2 + RCHO Intermediate2->Catalyst + H⁺ Product β-Nitroalcohol Intermediate2->Product Protonation

Caption: Proposed Catalytic Cycle for a Copper-Catalyzed Henry Reaction.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with nitrogen-containing ligands, such as those derived from pyridine, are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis. Below is a representative protocol and data for this type of reaction.

Representative Quantitative Data for Suzuki-Miyaura Coupling
Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene8095[6]
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane10098[6]
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene11092[7]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for palladium-catalyzed Suzuki-Miyaura cross-coupling.[7]

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (Ligand)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precursor, the this compound ligand, the aryl halide, the arylboronic acid, and the base.

  • Solvent Addition: Add the anhydrous solvent.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation (R²B(OH)₂ + Base) PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Manganese-Catalyzed Oxidation of Alcohols

Manganese complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols to aldehydes and ketones. The use of aminopyridine ligands can modulate the reactivity and selectivity of these catalysts.

Representative Quantitative Data for Alcohol Oxidation
Substrate (Alcohol)OxidantCatalystAdditiveYield (%)Reference
1-PhenylethanolH₂O₂Chiral Mn ComplexH₂SO₄93
CyclohexanolH₂O₂Chiral Mn ComplexH₂SO₄85
2-OctanolH₂O₂Chiral Mn ComplexH₂SO₄88
Representative Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol is based on procedures for manganese-catalyzed alcohol oxidation.

Materials:

  • Manganese(II) salt (e.g., Mn(OTf)₂)

  • This compound or a derivative (Ligand)

  • Secondary alcohol

  • Hydrogen peroxide (H₂O₂) (30% aq. solution)

  • Sulfuric acid (H₂SO₄) (as an additive)

  • Acetonitrile (Solvent)

Procedure:

  • Catalyst Preparation: In a reaction flask, dissolve the manganese(II) salt and the this compound ligand in acetonitrile.

  • Substrate Addition: Add the secondary alcohol to the catalyst solution.

  • Oxidant and Additive Addition: Cool the mixture in an ice bath and slowly add the hydrogen peroxide, followed by the sulfuric acid.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Proposed Mechanism for Manganese-Catalyzed Alcohol Oxidation

Alcohol_Oxidation Mn_II Mn(II)-L Complex Mn_IV_O High-valent Mn-Oxo Species Mn_II->Mn_IV_O + H₂O₂ - H₂O H2O H₂O H2O2 H₂O₂ Mn_IV_O->Mn_II + R₂CHOH - R₂C=O - H₂O Product R₂C=O Mn_IV_O->Product Alcohol R₂CHOH Alcohol->Mn_IV_O

Caption: Simplified Proposed Mechanism for Mn-Catalyzed Alcohol Oxidation.

References

Application Notes and Protocols for the Synthesis of 2-(Methylamino)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Methylamino)pyridine derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. This document provides detailed protocols for three common and effective methods for the synthesis of this compound derivatives: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Reductive Amination.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for the synthesis of this compound derivatives. This reaction typically involves the displacement of a halide (commonly chloro or bromo) from the 2-position of the pyridine (B92270) ring by methylamine (B109427). The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the substitution.[1][2]

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloropyridine (B119429)
ReagentMethylamine (40% in water)
SolventEthanol
Temperature110 °C
Time24 hours
Yield~75%

Experimental Protocol:

  • Reaction Setup: To a sealed pressure vessel, add 2-chloropyridine (1.0 eq), ethanol, and an excess of 40% aqueous methylamine solution (e.g., 5-10 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After 24 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Experimental Workflow:

sn_ar_workflow start Start setup Reaction Setup: - 2-Chloropyridine - Methylamine (aq) - Ethanol - Pressure Vessel start->setup heat Heating: 110 °C, 24 h setup->heat workup Work-up: - Cool to RT - Dilute with Water heat->workup extraction Extraction: - Dichloromethane workup->extraction purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via SNAr.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is highly versatile and can be applied to a wide range of aryl halides and amines, including the synthesis of this compound derivatives from 2-halopyridines. A key challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[4] The use of sterically bulky phosphine (B1218219) ligands helps to mitigate this issue.[4][5]

Quantitative Data Summary:

ParameterValue
Starting Material2-Bromopyridine (B144113) (1.0 eq)
ReagentMethylamine (1.2 eq)
Palladium SourcePd₂(dba)₃ (1 mol%)
LigandXPhos (2 mol%)
BaseSodium tert-butoxide (NaOtBu) (1.4 eq)
SolventToluene
Temperature80-110 °C
Time12-24 hours
Yield55-98%[6]

Experimental Protocol:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (e.g., a solution of methylamine in THF, 1.2 eq).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of a fine black precipitate (palladium black) may indicate catalyst decomposition.[4]

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Experimental Workflow:

buchwald_hartwig_workflow start Start (Inert Atm.) setup Reaction Setup: - 2-Bromopyridine - XPhos Ligand - NaOtBu start->setup catalyst Catalyst Addition: - Pd2(dba)3 setup->catalyst solvent_amine Solvent & Amine: - Toluene - Methylamine catalyst->solvent_amine heat Heating: 80-110 °C, 12-24 h solvent_amine->heat workup Work-up: - Cool to RT - Quench with Water heat->workup extraction Extraction: - Ethyl Acetate workup->extraction purification Purification: - Column Chromatography extraction->purification product This compound Derivative purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 3: Reductive Amination

Reductive amination is a versatile two-step, one-pot process that converts a carbonyl group to an amine.[7] In the context of this compound derivative synthesis, this method can be employed by reacting a pyridine derivative containing an aldehyde or ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired amine.[8] This approach is particularly useful for introducing the methylamino group onto a side chain of the pyridine ring.

Quantitative Data Summary:

ParameterValue
Starting MaterialPyridine-2-carbaldehyde (1.0 eq)
ReagentMethylamine (1.5 eq)
Reducing AgentSodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
TemperatureRoom Temperature
Time12-24 hours
YieldHigh

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, dissolve pyridine-2-carbaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane.

  • Amine Addition: Add methylamine (as a solution in THF or ethanol, 1.5 eq) to the solution and stir for 30-60 minutes at room temperature to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow:

reductive_amination_workflow start Start setup Reaction Setup: - Pyridine-2-carbaldehyde - Dichloromethane start->setup amine_add Amine Addition: - Methylamine - Stir 1h (Imine Formation) setup->amine_add reducer_add Reducing Agent: - NaBH(OAc)3 amine_add->reducer_add react Reaction: - Room Temperature - 12-24 h reducer_add->react workup Work-up: - Quench with NaHCO3 (aq) react->workup extraction Extraction: - Dichloromethane workup->extraction purification Purification: - Column Chromatography extraction->purification product 2-(Methylaminomethyl)pyridine purification->product

Caption: Workflow for reductive amination.

References

2-(Methylamino)pyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methylamino)pyridine is a heterocyclic amine that has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features, combining the aromatic pyridine (B92270) ring with a secondary methylamino group, impart a range of reactivity that makes it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and the methylamino group at the 2-position provides a handle for further functionalization, influencing the compound's pharmacokinetic and pharmacodynamic properties.[1]

Neurologically Active Agents: The strategic placement of functional groups on the pyridine ring, often facilitated by intermediates like this compound, is instrumental in developing drugs targeting the central nervous system (CNS).[1] Derivatives have been synthesized and investigated for their potential as 5-HT1A receptor agonists, showing promise for the development of novel antidepressants.

Antifungal Agents: A notable application of this compound derivatives is in the synthesis of broad-spectrum antifungal drugs. For instance, This compound-3-methanol (B1309440) is a key raw material in the synthesis of isavuconazolium sulfate, a triazole antifungal agent.[2][3]

Anticonvulsant Activity: A series of 2-(3'-substituted-2'-hydroxypropylamino)pyridines, synthesized from 2-aminopyridine, have been investigated for their anticonvulsant properties. Notably, 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine exhibited the highest anticonvulsant activity in preclinical studies.

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of both the pyridine ring and the methylamino group in this compound can act as coordination sites for a wide range of metal ions. This ability to form stable metal complexes makes it a valuable ligand in coordination chemistry, with significant applications in catalysis and materials science.[2][4]

Cross-Coupling Reactions: Metal complexes incorporating this compound or its derivatives as ligands have shown catalytic activity in various organic transformations, including important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings.[4] The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of these catalytic systems.

Oxidation and Reduction Reactions: The versatile coordination capabilities of this compound allow for the development of catalysts for oxidation and reduction reactions, further highlighting its importance in synthetic organic chemistry.[4]

Building Block in Agrochemicals

The reactivity of this compound is also harnessed in the agrochemical industry. Its derivatives are used in the formulation of effective pesticides and herbicides, contributing to the development of modern agricultural solutions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the nucleophilic aromatic substitution of 2-chloropyridine (B119429) with methylamine (B109427).

Reaction Scheme:

G 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound Methylamine (aq.) 130-140 °C, Sealed Tube

Caption: Synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • Aqueous Methylamine (40%)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

  • Sealed reaction tube or autoclave

Procedure:

  • In a thick-walled sealed tube or a stainless-steel autoclave, place 2-chloropyridine (1 equivalent).

  • Add a significant excess of 40% aqueous methylamine solution (e.g., 5-10 equivalents).

  • Seal the tube/autoclave and heat the mixture to 130-140 °C for 18-24 hours.

  • After cooling to room temperature, carefully open the reaction vessel.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Quantitative Data:

Reactant 1Reactant 2Temperature (°C)Time (h)Typical Yield (%)
2-ChloropyridineMethylamine (aq)130-14018-2470-85
Protocol 2: Synthesis of a Copper(I) Complex with this compound Ligand

This protocol details the preparation of a dimeric copper(I) complex using this compound as a ligand.[5][6]

Reaction Workflow:

G cluster_0 Ligand Deprotonation cluster_1 Complex Formation This compound This compound Lithium 2-(methylamido)pyridine Lithium 2-(methylamido)pyridine This compound->Lithium 2-(methylamido)pyridine in THF, -40 °C to RT Methyllithium (B1224462) Methyllithium Methyllithium->Lithium 2-(methylamido)pyridine Dimeric Cu(I) Complex [Cu(MAP)]2 Lithium 2-(methylamido)pyridine->Dimeric Cu(I) Complex in THF Copper(I) Source [Cu(TMEDA)2][CuCl2] Copper(I) Source->Dimeric Cu(I) Complex

Caption: Synthesis of a Dimeric Copper(I) Complex.

Materials:

  • This compound (HMAP)

  • Methyllithium (MeLi) solution in diethyl ether

  • [Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk apparatus and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve dry this compound (1 equivalent) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -40 °C using a suitable cooling bath.

  • Slowly add a stoichiometric amount of methyllithium solution to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature over 1 hour to form the lithium salt of the ligand (LiMAP).

  • In a separate Schlenk flask, prepare a solution of [Cu(TMEDA)₂][CuCl₂] (0.5 equivalents) in anhydrous THF.

  • Slowly add the freshly prepared LiMAP solution to the copper(I) source solution at room temperature.

  • Stir the reaction mixture for 2-3 hours.

  • Remove the solvent under vacuum to obtain the crude product.

  • The yellow dimeric Cu(I) complex, [Cu(MAP)]₂, can be purified by recrystallization from a suitable solvent system under an inert atmosphere.

Quantitative Data:

LigandMetal SourceSolventReaction Time (h)Typical Yield (%)
This compound[Cu(TMEDA)₂][CuCl₂]THF3-4~75
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling using a Pyridine-Based Ligand System

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, which can be adapted for catalyst systems employing this compound-derived ligands.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L2) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)2 + Base) PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar'(L2) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Suzuki-Miyaura Cross-Coupling Cycle.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound-derived ligand (if used) or other suitable phosphine/N-heterocyclic carbene ligand

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), palladium source (1-5 mol%), and the ligand (1-10 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Example Substrate Scope (Hypothetical for a Pd/2-(Methylamino)pyridine-derived ligand system):

Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidK₂CO₃Toluene1001292
1-Bromo-4-nitrobenzene4-Methylphenylboronic acidK₃PO₄Dioxane110888
2-Chlorotoluene3-Methoxyphenylboronic acidCs₂CO₃DMF1201675
3-Bromopyridine4-Fluorophenylboronic acidK₂CO₃Toluene1001485

Disclaimer: The substrate scope table is a generalized representation and actual yields will vary depending on the specific this compound-derived ligand, palladium precursor, and reaction conditions employed.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its applications span from the creation of complex pharmaceuticals to the development of novel catalysts and agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore and utilize the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Quantification of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(Methylamino)pyridine in various matrices. The protocols focus on modern chromatographic techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed in pharmaceutical and research settings for their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. Reversed-phase chromatography is the chosen mode of separation.

Quantitative Data Summary
ParameterTypical Performance
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in mobile phase A to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in mobile phase A to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Reference Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Sample Prepare Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Filter Filter Solutions Dilute_Standard->Filter Dilute_Sample->Filter HPLC HPLC-UV Analysis Filter->HPLC Cal_Curve Construct Calibration Curve HPLC->Cal_Curve Quantify Quantify Sample HPLC->Quantify Cal_Curve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or tissue extracts, and for trace-level analysis. A hydrophilic interaction liquid chromatography (HILIC) column is recommended for this polar compound.

Quantitative Data Summary
ParameterTypical Performance
Linearity (r²)> 0.99
Range0.1 - 100 ng/mL
Limit of Detection (LOD)~0.025 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • HILIC analytical column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium formate (B1220265) or acetate.

  • Formic acid.

  • This compound reference standard.

  • Internal standard (IS), preferably a stable isotope-labeled analog of this compound.

  • Protein precipitation solvent (e.g., cold acetonitrile).

  • Centrifuge.

  • Nitrogen evaporator.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B for 1 min, then to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: To be determined by direct infusion of the reference standard (e.g., precursor ion [M+H]⁺ → most abundant product ion).

    • Qualifier: To be determined by direct infusion (e.g., precursor ion [M+H]⁺ → second most abundant product ion).

  • Collision Energy and other MS parameters: Optimize by infusing the reference standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma) to create the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add the internal standard.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

    • Vortex and transfer to an autosampler vial.

4. Analysis and Quantification:

  • Analyze the calibration standards and samples.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Aliquot Aliquot Sample Add_IS Add Internal Standard Sample_Aliquot->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_Processing Process Data LCMS->Data_Processing Quantification Quantify Analyte Data_Processing->Quantification

Caption: LC-MS/MS sample preparation and analysis workflow.

References

Application Notes & Protocols: The 2-(Methylamino)pyridine Scaffold in the Development of Neurologically Active Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminopyridine (B139424) framework is a foundational scaffold in medicinal chemistry, recognized for its role in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its simple, low-molecular-weight design makes it an ideal starting point for creating diverse molecular libraries with minimal side reactions.[1][2] Specifically, the introduction of a methylamino group at the 2-position, creating 2-(methylamino)pyridine, offers a versatile building block for drugs targeting the central nervous system (CNS).[3] This scaffold's unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, make it suitable for interacting with various neurological targets.[3] These notes will focus on the application of the this compound core in the synthesis and development of selective 5-HT1A receptor agonists for potential antidepressant therapies.

Application 1: Development of Selective 5-HT1A Receptor Agonists

The serotonin (B10506) 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. Agonism at this receptor is a key mechanism for several clinically used medications. Research has shown that incorporating a this compound moiety into certain molecular structures can synergistically enhance potency and efficacy at the 5-HT1A receptor.[4]

Lead Compound Data

A series of novel 2-pyridinemethylamine derivatives were synthesized and evaluated for their activity as 5-HT1A receptor agonists. The data below highlights the synergistic effect of adding a 5-methyl and a 6-methylamino substituent to the pyridine (B92270) ring.[4]

Compound IDStructureR1R2Ki (nM) for 5-HT1AIn Vivo Activity (Forced Swim Test)
38 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-H-6-H-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone)HH1.2Active
40 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone)CH3NHCH30.3More potent than 38 and imipramine
45 Structure not fully detailed in abstract--0.4More potent than imipramine
54 Structure not fully detailed in abstract--0.2More potent than imipramine

Table 1: In Vitro Binding Affinity and In Vivo Efficacy of 5-HT1A Receptor Agonists. Data sourced from a study on novel 2-pyridinemethylamine derivatives.[4]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Precursor

This protocol describes a common method for synthesizing this compound from a more readily available starting material, 2-chloropyridine (B119429). This is a foundational step for creating more complex derivatives like compound 40 .

Materials:

  • 2-chloropyridine

  • Methylamine (B109427) (solution in THF or ethanol)

  • Palladium or Copper catalyst (optional, for more complex substitutions)

  • Anhydrous solvent (e.g., Toluene, DMSO)

  • Base (e.g., K2CO3, NaH)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexane)

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in anhydrous toluene, add methylamine solution (2.0-3.0 eq) and K2CO3 (2.0 eq).

  • The reaction vessel is sealed and heated to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (B92381) to afford pure this compound.

  • The final structure is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol provides a method for determining the binding affinity (Ki) of synthesized compounds at the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing recombinant human 5-HT1A receptors.

  • [³H]8-OH-DPAT (a high-affinity radioligand for 5-HT1A receptors).

  • Test compounds (e.g., compound 40 ) dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control: 10 µM Serotonin or another high-affinity unlabeled ligand.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • A liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]8-OH-DPAT solution (at a final concentration near its Kd), 50 µL of the test compound dilution, and 50 µL of the cell membrane suspension.

  • For total binding, substitute the test compound with buffer. For non-specific binding, use 10 µM Serotonin.

  • Incubate the plate at room temperature (e.g., 25 °C) for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G ligand 5-HT1A Agonist (e.g., Compound 40) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds ac Adenylate Cyclase g_protein Gi/o Protein receptor->g_protein Activates g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Modulation of Neuronal Excitability pka->downstream Phosphorylates Targets

Caption: 5-HT1A receptor signaling pathway.

G start 2-Halopyridine Starting Material step1 Nucleophilic Aromatic Substitution start->step1 reagent Methylamine (or other amine) reagent->step1 intermediate This compound Scaffold step1->intermediate step2 Further Functionalization (e.g., Acylation, Alkylation) intermediate->step2 final Neurologically Active Drug Candidate step2->final

Caption: General workflow for drug synthesis.

Application 2: Precursors for Amyloid Plaque Imaging Agents

The 2-aminopyridine scaffold is also a critical precursor for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. These molecules have shown high binding affinity for β-amyloid (Aβ) aggregates, making them promising candidates for developing PET or SPECT imaging agents for the diagnosis of Alzheimer's disease.[5] The synthesis involves the reaction of a substituted 2-aminopyridine with a bromoketone.[5] While this compound itself is not typically used directly in the final imaging agent, its synthesis demonstrates the core chemistry involved in producing the necessary functionalized aminopyridine precursors.

Binding Affinity of an Imidazo[1,2-a]pyridine Derivative
Compound IDStructureTargetKi (nM)
IMPY (16) 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridineAβ Aggregates15.0 ± 5.0
Bromo Derivative (17) 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridineAβ Aggregates10.3 ± 1.2

Table 2: In Vitro Binding Affinity of Imidazo[1,2-a]pyridine-based Aβ Ligands. Data sourced from a study on ligands for detecting β-amyloid plaques.[5]

The this compound moiety and the broader 2-aminopyridine class represent a privileged scaffold in the design of neurologically active compounds.[6][7][8] As demonstrated in the development of 5-HT1A receptor agonists, this core structure can be elaborated to produce highly potent and selective drug candidates with desirable in vivo activity.[4] Furthermore, its utility as a precursor for diagnostic agents highlights its versatility.[5] The protocols and data presented herein provide a foundational guide for researchers aiming to explore and leverage the chemical potential of this important heterocyclic system in CNS drug discovery.

References

Flow Chemistry Methods for the Synthesis of 2-(Methylamino)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Methylamino)pyridine utilizing continuous flow chemistry. Two primary methodologies are presented, leveraging common starting materials and highlighting the advantages of flow processing, such as enhanced reaction control, improved safety, and potential for higher throughput and scalability over traditional batch methods. The protocols described are based on established principles of N-alkylation and nucleophilic aromatic substitution (SNAr) reactions adapted for a continuous flow setup.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Traditional batch synthesis methods can be time-consuming and present challenges in terms of safety and scalability. Continuous flow chemistry offers a powerful alternative, enabling precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, higher purity, and safer handling of reagents.

This application note details two robust flow chemistry approaches for the synthesis of this compound:

  • Direct N-methylation of 2-aminopyridine (B139424): A green chemistry approach utilizing a heterogeneous catalyst in a packed-bed reactor.

  • Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyridine (B119429): A direct amination method using a heated flow reactor.

Methodologies and Experimental Protocols

Method A: Catalytic N-methylation of 2-Aminopyridine in a Packed-Bed Reactor

This method employs a "hydrogen-borrowing" mechanism where an alcohol serves as the alkylating agent over a heterogeneous catalyst, with water as the only byproduct, making it an environmentally benign process.[1][2]

Experimental Workflow

cluster_prep Reagent Preparation cluster_flow Flow System cluster_collection Product Collection & Analysis reagent_prep Prepare solution of 2-aminopyridine in methanol (B129727) pump HPLC Pump reagent_prep->pump Load reactor Heated Packed-Bed Reactor (e.g., Raney® Nickel) pump->reactor 0.1 - 1.0 mL/min bpr Back-Pressure Regulator reactor->bpr Control Pressure collection Collect Product Stream bpr->collection analysis Analysis (GC-MS, NMR) collection->analysis

Caption: General workflow for continuous flow synthesis.

Experimental Protocol

  • Catalyst Packing: A stainless steel column (e.g., 100 mm x 4.6 mm) is packed with a heterogeneous catalyst such as Raney® Nickel.

  • Reagent Preparation: Prepare a 0.5 M solution of 2-aminopyridine in methanol. Methanol serves as both the solvent and the methylating agent.

  • System Setup:

    • The packed column is installed into a column heater or sand bath.

    • An HPLC pump is used to deliver the reagent solution to the reactor.

    • A back-pressure regulator is placed after the reactor to maintain the desired pressure.

  • Reaction Execution:

    • The system is first flushed with methanol at a low flow rate (e.g., 0.5 mL/min).

    • The reactor is heated to the desired temperature (e.g., 150-200 °C).

    • Once the temperature is stable, the 2-aminopyridine solution is pumped through the reactor at the specified flow rate.

    • The product stream is collected after passing through the back-pressure regulator.

  • Work-up and Analysis: The collected solvent is evaporated under reduced pressure to yield the crude product. The product can be analyzed by GC-MS and NMR for conversion and purity. Further purification can be achieved by column chromatography if necessary.

Method B: SNAr of 2-Chloropyridine with Methylamine (B109427) in a Flow Reactor

This method involves the direct reaction of 2-chloropyridine with a solution of methylamine at elevated temperatures in a continuous flow system. High temperatures can be safely achieved in a flow reactor, which can significantly accelerate the reaction rate.[3]

Logical Relationship of Synthetic Pathways

cluster_A Method A: Catalytic N-Methylation cluster_B Method B: SNAr Reaction start1 2-Aminopyridine process_A Flow Reactor (Methanol, Catalyst) start1->process_A start2 2-Chloropyridine process_B Flow Reactor (Methylamine, Heat) start2->process_B product This compound process_A->product process_B->product

Caption: Two primary flow synthesis routes to this compound.

Experimental Protocol

  • Reagent Preparation:

    • Prepare a 1.0 M solution of 2-chloropyridine in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

    • Use a commercially available solution of methylamine in a compatible solvent (e.g., THF or ethanol).

  • System Setup:

    • Two separate HPLC pumps are used to deliver the 2-chloropyridine and methylamine solutions.

    • The outputs of the pumps are connected to a T-mixer to ensure efficient mixing before entering the reactor.

    • A heated coil reactor (e.g., stainless steel or PFA tubing) of a defined volume is used.

    • A back-pressure regulator is installed downstream of the reactor.

  • Reaction Execution:

    • The system is primed with the respective solvents.

    • The reactor is heated to the target temperature (e.g., 200-250 °C).

    • The 2-chloropyridine and methylamine solutions are pumped into the T-mixer at desired flow rates to achieve the desired stoichiometry and residence time.

    • The reaction mixture flows through the heated coil.

    • The product stream is collected after cooling and depressurization.

  • Work-up and Analysis: The collected reaction mixture is typically worked up by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is analyzed and purified as described in Method A.

Data Presentation: Proposed Reaction Parameters

The following tables summarize proposed starting parameters for the synthesis of this compound in flow, based on analogous reactions in the literature. Optimization of these parameters is recommended to achieve the best results.

Table 1: Method A - Catalytic N-methylation of 2-Aminopyridine

ParameterValueReference for Analogy
Substrate 2-AminopyridineN/A
Methylating Agent Methanol[1]
Catalyst Raney® Nickel 4200[1]
Solvent Methanol[1]
Concentration 0.5 - 1.0 M[1]
Temperature 150 - 200 °C[1]
Pressure 80 bar[1]
Flow Rate 0.2 - 0.5 mL/min[1]
Residence Time 10 - 30 minCalculated from flow rate and reactor volume

Table 2: Method B - SNAr of 2-Chloropyridine with Methylamine

ParameterValueReference for Analogy
Substrate 2-Chloropyridine[3]
Reagent Methylamine (in THF/EtOH)[3]
Solvent N-Methyl-2-pyrrolidone (NMP)[3]
Concentration 0.5 - 1.0 M[3]
Temperature 200 - 250 °C[3]
Pressure 15 - 20 bar[3]
Flow Rate (Total) 0.5 - 2.0 mL/min[3]
Residence Time 5 - 20 minCalculated from flow rate and reactor volume

Conclusion

Continuous flow chemistry presents a modern, efficient, and safe platform for the synthesis of this compound. The detailed protocols for both the catalytic N-methylation of 2-aminopyridine and the SNAr reaction of 2-chloropyridine provide robust starting points for researchers in drug discovery and development. These methods offer significant advantages in terms of process control, scalability, and safety, making them highly attractive for the production of this important chemical intermediate.

References

Application Notes and Protocols: 2-(Methylamino)pyridine in the Development of MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter protein in Mycobacterium tuberculosis (Mtb), responsible for the export of trehalose (B1683222) monomycolate (TMM), an essential precursor for the biosynthesis of the mycobacterial cell wall.[1][2][3] Its essentiality for Mtb viability makes it a promising target for the development of novel anti-tuberculosis (TB) agents, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[1][2] The 2-(methylamino)pyridine scaffold has emerged as a promising chemical starting point for the structure-based design of potent MmpL3 inhibitors. This document provides a summary of the application of this scaffold, including quantitative data on lead compounds, detailed experimental protocols for their evaluation, and diagrams illustrating the underlying biological and experimental frameworks.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a transporter that shuttles TMM from the cytoplasm across the inner membrane to the periplasm, a process driven by the proton motive force (PMF).[1][3] In the periplasm, mycolic acids from TMM are transferred to arabinogalactan (B145846) and other TMM molecules to form mycolyl-arabinogalactan-peptidoglycan (mAGP) and trehalose dimycolate (TDM), respectively. These molecules are fundamental components of the unique and impermeable mycobacterial outer membrane.[3] Inhibition of MmpL3 disrupts this transport, leading to the intracellular accumulation of TMM and the cessation of cell wall biosynthesis, ultimately resulting in bacterial cell death.[1][3] Some MmpL3 inhibitors may also act by dissipating the transmembrane electrochemical proton gradient.[4]

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm mAGP Mycolyl-AG-Peptidoglycan (mAGP) TMM_periplasm->mAGP Mycolic Acid Transfer TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycolic Acid Transfer AG Arabinogalactan (AG) AG->mAGP Inhibitor This compound Inhibitor Inhibitor->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM in mycobacterial cell wall synthesis and its inhibition.

Data Presentation: Potency and Safety Profile

A structure-based drug design approach has led to the identification of highly potent this compound derivatives. Compound 62 has been identified as a lead candidate with excellent activity against both drug-sensitive and drug-resistant Mtb strains, coupled with a favorable preliminary safety profile.[1][5]

CompoundTargetMtb H37Rv MIC (μg/mL)MDR/XDR-TB Strains MIC (μg/mL)Vero Cell Toxicity IC50 (μg/mL)Liver Microsomal Stability (CLint, μL/min/mg)
62 MmpL30.0160.0039 - 0.0625≥ 1628

Data sourced from Wen et al. (2023).[1][5]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of MmpL3 inhibitors. The following protocols are based on the reported discovery of compound 62 .[1]

In Vitro Anti-tubercular Activity Assay (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Workflow:

MIC_Workflow start Prepare 2-fold serial dilutions of test compound in 96-well plate step2 Add Mtb H37Rv culture (or MDR/XDR strain) to wells start->step2 step3 Incubate plates at 37°C for 7-14 days step2->step3 step4 Add Resazurin indicator step3->step4 step5 Incubate for 24 hours step4->step5 end Determine MIC: Lowest concentration with no color change (blue) step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of inhibitors.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Perform 2-fold serial dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) as the diluent.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv (or clinical isolates) in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 to prepare the final inoculum.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add a resazurin-based indicator solution to each well. Re-incubate for 24 hours. The MIC is defined as the lowest compound concentration that prevents the color change of the indicator from blue (no growth) to pink (growth).

Cytotoxicity Assay (IC50 Determination)

This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.

Methodology:

  • Cell Culture: Culture Vero (African green monkey kidney) cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and grow to ~80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well. Incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Target Validation: Resistant Mutant Analysis

This protocol confirms that the compound's anti-tubercular activity is due to the inhibition of MmpL3.

Methodology:

  • Generation of Resistant Mutants: Plate a high concentration of Mtb H37Rv on solid media (e.g., 7H11 agar) containing the test compound at a concentration 5-10 times its MIC. Incubate for 3-4 weeks.

  • Isolation and Sequencing: Isolate colonies that grow on the drug-containing plates. Extract genomic DNA from these resistant mutants.

  • Whole-Genome Sequencing: Perform whole-genome sequencing on the isolated DNA.

  • Analysis: Compare the genome of the resistant mutants to the wild-type Mtb H37Rv genome. Identify single nucleotide polymorphisms (SNPs). A consistent finding of SNPs in the mmpL3 gene across multiple resistant mutants strongly indicates that MmpL3 is the target of the compound. For compound 62 , a resistant mutant with an S288T mutation in MmpL3 was identified, confirming its mechanism of action.[1][5]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse), a NADPH-regenerating system, and buffer in a 96-well plate.

  • Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Structure-Based Drug Design Logic

The development of potent this compound inhibitors often follows a rational, structure-guided approach.

SBDD_Logic A Identify Target (MmpL3) B Determine MmpL3 Structure (X-ray crystallography or Homology Model) A->B D In Silico Docking of Scaffold into MmpL3 Binding Pocket B->D C Identify Hit Scaffold (e.g., this compound) C->D E Design Derivatives to optimize interactions (e.g., fill hydrophobic pockets) D->E F Synthesize Designed Compounds E->F G Biological Evaluation (MIC, IC50, Stability) F->G H Analyze Structure-Activity Relationship (SAR) G->H H->E Iterative Refinement I Lead Optimization H->I

Caption: Logical workflow for structure-based drug design of MmpL3 inhibitors.

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the systematic optimization of inhibitor potency and drug-like properties. For instance, modifications to the pyridine (B92270) core and its substituents can be made to better occupy specific hydrophobic pockets within the MmpL3 protein, enhancing binding affinity and inhibitory activity.[1]

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-(Methylamino)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Methylamino)pyridine. The content is designed to address specific experimental challenges with practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound involve the reaction of a 2-halopyridine with methylamine (B109427) or a methylamine equivalent. The primary synthetic routes include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct method where a 2-halopyridine (commonly 2-chloropyridine) reacts with methylamine.[1] The electron-withdrawing nature of the pyridine (B92270) nitrogen facilitates this substitution.[2]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between a 2-halopyridine and methylamine. This method is known for its broad substrate scope and functional group tolerance.[3]

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction, which is an alternative to the Buchwald-Hartwig amination, though it often requires higher reaction temperatures.[4]

Q2: I am observing a low yield in my reaction. What are the general parameters I should investigate first?

Low yields can arise from several factors across different synthetic methods. A systematic investigation of the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Some reactions require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent the formation of byproducts.

  • Reagent Purity: Ensure the purity of starting materials, solvents, and reagents. Water and oxygen can be particularly detrimental in metal-catalyzed reactions.

  • Catalyst Activity: For Buchwald-Hartwig and Ullmann reactions, the catalyst's activity is paramount. Consider using fresh catalyst, increasing catalyst loading, or evaluating different pre-catalysts. For instance, in Buchwald-Hartwig reactions, some palladium sources like Pd(OAc)₂ can be less reliable than pre-formed palladacycles.[5]

Q3: What are the common impurities I might encounter and how can I remove them?

Common impurities can include unreacted starting materials (e.g., 2-chloropyridine), side products from competing reactions (e.g., hydrodehalogenation in Buchwald-Hartwig reactions), and residual catalyst. Purification is typically achieved through:

  • Column Chromatography: Silica (B1680970) gel chromatography is a standard method for separating the product from impurities.

  • Recrystallization: This can be an effective method for obtaining highly pure product, provided a suitable solvent is found.

  • Acid-Base Extraction: Leveraging the basicity of the aminopyridine, extraction with an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent, can remove non-basic impurities.

  • Cation-Exchange Chromatography: This technique is particularly useful for separating aminopyridine derivatives from neutral or acidic impurities.[6]

Troubleshooting Guides

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low or No Conversion

  • Potential Cause: Insufficiently activated substrate. The reactivity of the 2-halopyridine is crucial. The general order of reactivity for the leaving group in SNAr is F > Cl > Br > I.[7] 2-chloropyridine (B119429) can be sluggish to react.[8]

  • Suggested Solution:

    • Increase the reaction temperature. For unactivated substrates like 2-chloropyridine, high temperatures (up to 300 °C) in a flow reactor can be effective.

    • If possible, switch to a more reactive starting material, such as 2-fluoropyridine (B1216828). The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.[9]

    • Use a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.

Issue 2: Formation of Side Products

  • Potential Cause: Reaction with the solvent or decomposition at high temperatures. For example, using DMF at high temperatures can sometimes lead to the formation of 2-(dimethylamino)pyridine as a byproduct.

  • Suggested Solution:

    • Lower the reaction temperature and increase the reaction time.

    • Choose a more inert solvent if solvent-related side products are identified.

    • Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to minimize side product formation.

Method 2: Buchwald-Hartwig Amination

Issue 1: Low Yield or Stalled Reaction

  • Potential Cause 1: Catalyst Poisoning. The nitrogen atom of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.

  • Suggested Solution:

    • Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands that can shield the palladium center and promote the desired catalytic cycle. Examples include RuPhos, BrettPhos, and DavePhos.[5]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to up to 5 mol%) may be necessary.[5]

  • Potential Cause 2: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or may be deactivated by oxygen.

  • Suggested Solution:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[5]

    • Solvent and Reagent Purity: Use dry, degassed solvents.

    • Palladium Source: Consider using a palladium pre-catalyst that more readily forms the active Pd(0) species.

Issue 2: Hydrodehalogenation (Replacement of -Cl with -H)

  • Potential Cause: A common side reaction in Buchwald-Hartwig amination. It can be promoted by the presence of water or other protic impurities.

  • Suggested Solution:

    • Ensure all reagents and solvents are anhydrous.

    • Optimize the choice of base. While sodium tert-butoxide (NaOtBu) is commonly used, other bases like K₃PO₄ or Cs₂CO₃ can be screened, although they may require higher temperatures.[5]

Method 3: Ullmann Condensation

Issue 1: Low or No Product Yield

  • Potential Cause 1: Inactive Copper Catalyst. The copper source may be oxidized. The active species is typically Cu(I).

  • Suggested Solution:

    • Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[10]

    • If using Cu(0) or Cu(II), ensure the reaction conditions can generate the active Cu(I) species.[10]

  • Potential Cause 2: Inappropriate Ligand. Modern Ullmann reactions often require a ligand to facilitate the reaction at lower temperatures.

  • Suggested Solution:

    • Screen a variety of ligands. Common choices include phenanthrolines and N-methylglycine.[10]

  • Potential Cause 3: High Reaction Temperature Leading to Decomposition.

  • Suggested Solution:

    • If using a modern ligand-based system, start with milder temperatures (e.g., 80-120 °C) and incrementally increase if no reaction is observed.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Starting Material 2-Halopyridine (F, Cl, Br)2-Halopyridine (Cl, Br, I), 2-Pyridyl triflate2-Halopyridine (I, Br)
Catalyst NonePalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, CuBr)
Ligand NoneBulky, electron-rich phosphines (e.g., RuPhos, XPhos)Phenanthrolines, N,N-dimethylglycine, etc.
Base Often not required, or a non-nucleophilic baseStrong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Inorganic base (e.g., K₂CO₃, K₃PO₄)
Solvent Polar aprotic (e.g., DMF, DMSO)Anhydrous, non-polar (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, NMP)
Temperature Room temp. to 300 °C (substrate dependent)80 - 120 °C100 - 200 °C (can be lower with modern ligands)
Typical Yield Variable, can be high with activated substratesGood to excellentModerate to good

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Methylamine
  • Reactant Preparation: In a sealed tube, dissolve 2-chloropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695) or NMP).

  • Amine Addition: Add a solution of methylamine (typically a 40% solution in water or a solution in THF, 2.0-5.0 eq.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 150-250 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine (B144113) with Methylamine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 eq.).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add 2-bromopyridine (1.0 eq.) and the anhydrous solvent (e.g., toluene). Finally, add the methylamine solution (e.g., 2.0 M in THF, 1.2 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low or No Product Yield check_method Identify Synthesis Method start->check_method snar SNAr check_method->snar SNAr buchwald Buchwald-Hartwig check_method->buchwald Buchwald-Hartwig ullmann Ullmann check_method->ullmann Ullmann snar_q1 Is the substrate activated? (e.g., 2-fluoropyridine) snar->snar_q1 buchwald_q1 Is the catalyst system optimized? buchwald->buchwald_q1 ullmann_q1 Is the copper source active? ullmann->ullmann_q1 snar_a1_yes Check other parameters (temp, time, purity) snar_q1->snar_a1_yes Yes snar_a1_no Increase temperature Use polar aprotic solvent Consider flow reactor snar_q1->snar_a1_no No success Yield Improved snar_a1_yes->success snar_a1_no->success buchwald_a1 Screen bulky ligands (RuPhos, etc.) Increase catalyst loading Use fresh pre-catalyst Ensure inert atmosphere buchwald_q1->buchwald_a1 buchwald_a1->success ullmann_a1 Use fresh Cu(I) salt Screen ligands (phenanthroline, etc.) Optimize temperature ullmann_q1->ullmann_a1 ullmann_a1->success

Caption: A logical workflow for troubleshooting low product yield.

Experimental_Workflow_Optimization General Experimental Workflow for Optimization start Define Synthesis Route (SNAr, Buchwald, Ullmann) initial_run Perform Initial Small-Scale Reaction (Literature or Standard Conditions) start->initial_run analyze Analyze Results (TLC, LC-MS, NMR) Identify Product, Byproducts, Starting Material initial_run->analyze low_yield Low Yield / Incomplete Reaction analyze->low_yield Problematic good_yield Acceptable Yield analyze->good_yield Successful optimize Systematically Vary Parameters (One at a time: Temp, Catalyst, Ligand, Base, Solvent) low_yield->optimize scale_up Scale-Up Reaction good_yield->scale_up optimize->initial_run Re-run

References

Technical Support Center: Derivatization of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2-(Methylamino)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve the substitution of the hydrogen atom on the exocyclic secondary amine. These include:

  • Acylation: Introduction of an acyl group (R-C=O) to form an amide. This is typically achieved using acylating agents like acyl chlorides or anhydrides.

  • Alkylation: Introduction of an alkyl group (R) to form a tertiary amine. Common alkylating agents include alkyl halides.

Q2: Which nitrogen atom in this compound is more reactive towards derivatization?

A2: this compound has two nitrogen atoms: the endocyclic pyridine (B92270) ring nitrogen and the exocyclic methylamino nitrogen. The exocyclic methylamino nitrogen is generally more nucleophilic and thus more reactive towards electrophilic reagents like acylating and alkylating agents under neutral or basic conditions. However, under acidic conditions, the pyridine ring nitrogen can be protonated, which may influence the reactivity of the exocyclic amine.

Q3: What are the potential side reactions to be aware of during the derivatization of this compound?

A3: Several side reactions can occur, leading to impurities and reduced yields of the desired product. These include:

  • Di-acylation/Di-alkylation: In the case of acylation, harsh conditions can sometimes lead to the formation of a di-acylated product, although this is less common. For alkylation, over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt at the exocyclic nitrogen.

  • Pyridine Ring Derivatization: While less common, reaction at the pyridine ring nitrogen can occur, especially with highly reactive alkylating agents, leading to the formation of a pyridinium (B92312) salt.[1]

  • C-Acylation/C-Alkylation of the Pyridine Ring: Under certain conditions, electrophilic substitution on the electron-rich pyridine ring can occur, although this is generally less favored than N-derivatization.

  • N-Oxide Formation: If oxidizing agents are present, the pyridine nitrogen can be oxidized to an N-oxide.[1]

  • Ring Opening: Although rare under standard derivatization conditions, highly reactive reagents or extreme conditions could potentially lead to the opening of the pyridine ring.

Q4: How can I purify the derivatized this compound product?

A4: Purification of the derivatized product typically involves standard chromatographic techniques. Due to the basic nature of the pyridine ring, special considerations may be necessary:

  • Column Chromatography: Silica (B1680970) gel chromatography is commonly used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol) is often effective. Adding a small amount of a tertiary amine like triethylamine (B128534) to the eluent can help to prevent tailing of the product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free base, which is then extracted with an organic solvent.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Acylated Product

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase reaction temperature: Gently heat the reaction mixture, but be cautious of potential side reactions.- Use a more reactive acylating agent: Acyl chlorides are generally more reactive than anhydrides.
Side Product Formation (e.g., Pyridinium Salt) - Use a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of pyridine.[2]
Hydrolysis of Acylating Agent - Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Nucleophilicity of the Amine - Add a base: A mild base like triethylamine or DIPEA can deprotonate the secondary amine, increasing its nucleophilicity.

Troubleshooting Workflow for Low Acylation Yield

start Low Yield of N-Acylated Product check_tlc Check TLC for Starting Material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes side_products Side Products Observed check_tlc->side_products No increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp change_reagent Use More Reactive Acylating Agent incomplete->change_reagent use_base Add a Non-Nucleophilic Base side_products->use_base anhydrous Ensure Anhydrous Conditions side_products->anhydrous analyze_side_products Characterize Side Products (NMR, MS) side_products->analyze_side_products optimize Optimize Reaction Conditions increase_time_temp->optimize change_reagent->optimize use_base->optimize anhydrous->optimize analyze_side_products->optimize

Caption: Troubleshooting workflow for low acylation yield.

Issue 2: Formation of Multiple Products in N-Alkylation

Possible Causes & Solutions

CauseRecommended Solution
Over-alkylation (Quaternary Salt Formation) - Use a stoichiometric amount of alkylating agent: Carefully control the stoichiometry to favor mono-alkylation.- Lower the reaction temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
Reaction at Pyridine Nitrogen (Pyridinium Salt Formation) - Use a less reactive alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Choose a less reactive halide if possible.- Choose a solvent that disfavors salt formation: A less polar solvent may reduce the rate of pyridinium salt formation.
C-Alkylation of the Pyridine Ring - Use milder reaction conditions: Avoid high temperatures and strongly basic or acidic conditions that might promote ring alkylation.

Troubleshooting Workflow for Multiple Alkylation Products

start Multiple Products in N-Alkylation identify_products Identify Products by NMR/MS start->identify_products over_alkylation Over-alkylation Product Detected? identify_products->over_alkylation pyridinium_salt Pyridinium Salt Detected? over_alkylation->pyridinium_salt No control_stoichiometry Control Stoichiometry of Alkylating Agent over_alkylation->control_stoichiometry Yes lower_temp Lower Reaction Temperature over_alkylation->lower_temp Yes c_alkylation C-Alkylation Product Detected? pyridinium_salt->c_alkylation No less_reactive_agent Use Less Reactive Alkylating Agent pyridinium_salt->less_reactive_agent Yes change_solvent Change Solvent pyridinium_salt->change_solvent Yes milder_conditions Use Milder Reaction Conditions c_alkylation->milder_conditions Yes optimize Optimize Reaction Conditions control_stoichiometry->optimize lower_temp->optimize less_reactive_agent->optimize change_solvent->optimize milder_conditions->optimize

Caption: Troubleshooting workflow for multiple alkylation products.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of this compound with an Alkyl Halide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Addition of Base: Add a base such as potassium carbonate (1.5 eq.) or cesium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Representative Conditions and Yields for N-Acylation of Aminopyridines

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Acetyl ChlorideTriethylamineDCM0 to RT285-95[3]
Acetic AnhydridePyridineNone100190-98[3]
Benzoyl ChlorideDIPEATHF0 to RT380-90General Protocol

Table 2: Representative Conditions and Yields for N-Alkylation of Aminopyridines

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Methyl IodideK₂CO₃Acetonitrile601275-85General Protocol
Benzyl BromideCs₂CO₃DMF50880-90General Protocol
Ethyl BromideNaHTHFRT670-80General Protocol

Visualizations

Signaling Pathway: Regioselectivity in the Derivatization of this compound

cluster_0 Derivatization of this compound cluster_1 Reaction Pathways cluster_2 Products Reagent Acylating/Alkylating Agent (E+) N_exo Attack at Exocyclic Nitrogen (More Nucleophilic) Reagent->N_exo Major Pathway N_endo Attack at Pyridine Nitrogen (Less Favorable) Reagent->N_endo Minor Pathway Substrate This compound Substrate->N_exo Substrate->N_endo Desired_Product Desired N-Derivatized Product N_exo->Desired_Product Side_Product Pyridinium Salt (Side Product) N_endo->Side_Product

Caption: Regioselectivity in the derivatization of this compound.

Experimental Workflow: General Derivatization and Purification

start Start: this compound reaction Derivatization Reaction (Acylation or Alkylation) start->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Derivatized Product characterization->end

References

Technical Support Center: Purification of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(Methylamino)pyridine.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol [1]
Boiling Point 200-201 °C (at 760 mmHg)
Melting Point 15 °C
Density 1.052 g/mL at 25 °C
Appearance Clear colorless to pale yellow liquid[1]
Solubility Miscible with water

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can include unreacted starting materials from its synthesis, such as 2-chloropyridine (B119429) and methylamine.[2] Side products from the synthesis, such as di-substituted pyridines, can also be present. Additionally, exposure to air and moisture can lead to the formation of degradation products.

Q2: My purified this compound is a yellow to brown color. What is the cause and how can I remove the color?

A2: Discoloration is often due to the presence of oxidized impurities or trace amounts of colored byproducts from the synthesis. These can often be removed by treatment with activated charcoal during the recrystallization process or by careful fractional distillation.

Q3: I'm observing peak tailing during the column chromatography of this compound on silica (B1680970) gel. What can I do to improve the peak shape?

A3: Peak tailing of basic compounds like this compound on silica gel is a common issue due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent system.[3] This will help to saturate the acidic sites on the silica gel and result in more symmetrical peaks. Alternatively, using a more inert stationary phase like alumina (B75360) or a polymer-based column can also be effective.[4]

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and carbon dioxide. It is also advisable to store it in a cool, dark place to prevent degradation.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound, especially for removing impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If the crude sample contains water, it can be pre-dried by stirring over a suitable drying agent like potassium hydroxide (B78521) (KOH) pellets for several hours, followed by decantation.

  • Distillation:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Slowly increase the temperature and observe the vapor rising through the fractionating column.

    • Collect the fraction that distills at 200-201 °C at atmospheric pressure.

    • It is advisable to discard the initial and final fractions, as they are more likely to contain lower and higher boiling impurities, respectively.

  • Inert Atmosphere: For sensitive applications requiring high purity, the distillation can be performed under a vacuum to lower the boiling point and reduce the risk of thermal decomposition. The entire system should be flushed with an inert gas like nitrogen or argon before heating.

ProblemPossible Cause(s)Solution(s)
Bumping / Uneven Boiling - Insufficient boiling chips.- Heating too rapidly.- Add fresh boiling chips to the cooled liquid.- Ensure smooth and gradual heating.
No Distillate at Expected Temperature - Thermometer bulb placed incorrectly.- System leak (if under vacuum).- Insufficient heating.- Position the thermometer bulb just below the side arm of the distillation head.- Check all joints for leaks.- Gradually increase the heating mantle temperature.
Product Purity is Low - Inefficient fractional distillation column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Recrystallization

Recrystallization is an effective method for purifying solid compounds or liquids that can be solidified at low temperatures. Since this compound has a melting point of 15 °C, it can be purified by cooling crystallization.

  • Solvent Selection: A suitable solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethanol (B145695)/water or hexane/ethyl acetate (B1210297), is often effective for pyridine (B92270) derivatives.[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.[6]

  • Crystallization:

    • Slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.[7]

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Dry the purified crystals under vacuum.

ProblemPossible Cause(s)Solution(s)
Oiling Out - The compound's melting point is lower than the boiling point of the solvent.- The solution is supersaturated.- Reheat the solution to dissolve the oil, add more of the primary solvent, and cool slowly.- Use a lower boiling point solvent system.[8][9]
No Crystal Formation - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[9]
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider placing the solution in a colder bath (e.g., ice-salt).[6]
Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with similar polarities.

  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack the column using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution:

    • Start with a non-polar eluent, such as 100% hexane.

    • Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

    • Add 0.1-1% triethylamine to the eluent to prevent peak tailing.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ProblemPossible Cause(s)Solution(s)
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the eluent system using TLC to achieve a good separation of spots.- Use a larger column or load less sample.
Compound Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., by adding methanol (B129727) to the ethyl acetate/hexane mixture).
Streaking on TLC Plate - Sample is too concentrated.- Compound is unstable on silica gel.- Dilute the sample before spotting on the TLC plate.- Add triethylamine to the eluent. Consider using an alternative stationary phase like alumina.[3]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_distillation Fractional Distillation cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography D_Start Crude this compound D_Dry Dry over KOH (optional) D_Start->D_Dry D_Distill Fractional Distillation (200-201 °C) D_Dry->D_Distill D_Pure Pure this compound D_Distill->D_Pure R_Start Crude this compound R_Dissolve Dissolve in hot solvent R_Start->R_Dissolve R_Cool Cool slowly R_Dissolve->R_Cool R_Filter Filter and Dry R_Cool->R_Filter R_Pure Pure this compound R_Filter->R_Pure C_Start Crude this compound C_Load Load on Silica Gel Column C_Start->C_Load C_Elute Elute with Hexane/EtOAc (+ 0.1% Et3N) C_Load->C_Elute C_Collect Collect & Combine Fractions C_Elute->C_Collect C_Evaporate Evaporate Solvent C_Collect->C_Evaporate C_Pure Pure this compound C_Evaporate->C_Pure

Caption: General workflows for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Start Chromatography Problem Poor Separation or Peak Tailing? Start->Problem CheckTLC Optimize Eluent on TLC Problem->CheckTLC Yes End Pure Product Problem->End No GoodSep Good Separation? CheckTLC->GoodSep AddBase Add Triethylamine to Eluent AddBase->CheckTLC ChangeStationary Use Alumina or Polymer Column AddBase->ChangeStationary Still Tailing ChangeStationary->CheckTLC GoodSep->AddBase No Proceed Proceed with Column GoodSep->Proceed Yes Proceed->End

Caption: Decision-making workflow for troubleshooting column chromatography.

References

Technical Support Center: 2-(Methylamino)pyridine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Methylamino)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine, with methylamine (B109427).[1] The electron-withdrawing nature of the pyridine (B92270) nitrogen enhances the reactivity of the halogen at the C2 position, facilitating this substitution.[1] This direct amination is a cornerstone for the synthesis of this compound.[1]

Q2: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I address them?

Low yields in pyridine synthesis can arise from several factors.[2][3] A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[2] It is crucial to optimize these parameters for your specific setup.

  • Purity of Reactants: Impurities in the starting materials, such as the 2-halopyridine or methylamine, can lead to side reactions or inhibit the desired reaction, ultimately reducing the yield.[2][3]

  • Inefficient Purification: Product loss during the workup and purification stages is a frequent reason for apparently low yields.[2] This can be due to decomposition of the product on silica (B1680970) gel during chromatography, co-elution with impurities, or incomplete extraction.[2]

Q3: What are the typical side products I should be aware of during the synthesis?

The primary side reactions often involve the formation of byproducts from impurities in the starting materials or from the reaction conditions themselves. For instance, if the reaction temperature is too high, it can lead to the formation of degradation products. In the case of using 2-aminopyridine (B139424) as a starting material for N-alkylation, over-alkylation can be a significant issue. When using 2-halopyridines, the corresponding 2-hydroxypyridine (B17775) can be a major byproduct if water is present.

Q4: How can I effectively purify crude this compound?

Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[3] Common and effective purification techniques include:

  • Acid-Base Extraction: As this compound is basic, an acidic wash (e.g., dilute HCl) can be used to protonate it and extract it into the aqueous layer, separating it from non-basic impurities.[3][4] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3][4]

  • Distillation: For volatile pyridine derivatives like this compound (boiling point 200-201 °C), distillation is an effective purification method.

  • Column Chromatography: This is a versatile technique for separating pyridine compounds. To mitigate tailing on silica gel due to the basic nature of the product, a small amount of a base like triethylamine (B128534) can be added to the eluent.[3]

  • Crystallization: If the product is a solid or can be converted to a solid salt, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3][5]

Troubleshooting Guides

Low Yield Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Formation Suboptimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress using TLC or LC-MS to determine the optimal conditions.
Purity of starting materials.Ensure the purity of 2-halopyridine and methylamine. Consider purifying the starting materials if necessary.
Incomplete reaction.Increase the reaction time or temperature moderately. Ensure efficient mixing.
Significant Byproduct Formation Reaction temperature is too high.Lower the reaction temperature. Consider slower, dropwise addition of reagents to control exothermic reactions.[3]
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent the formation of 2-hydroxypyridine.
Impurities in starting materials.Use highly pure starting materials.
Product Loss During Workup Inefficient extraction.Perform multiple extractions with a smaller volume of solvent, which is more efficient than a single extraction with a large volume.[4]
Emulsion formation during extraction.Add brine to the aqueous layer to break up emulsions.
Product decomposition during purification.If using column chromatography, consider deactivating the silica gel with a base like triethylamine. For temperature-sensitive compounds, use low-temperature purification techniques.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Tailing on Silica Gel Chromatography Basic nature of the pyridine compound.Add a small amount (0.1-1%) of triethylamine or ammonia (B1221849) to the eluent to suppress the interaction with acidic silica gel.[3]
Difficulty in Separating from Starting Material Similar polarity of the product and starting material.Optimize the solvent system for column chromatography. Consider using a gradient elution. Alternatively, use acid-base extraction to separate the basic product from a neutral or less basic starting material.
Oily Product After Purification Residual solvent or minor impurities.Dry the product under high vacuum. If it is a solid at room temperature, attempt to recrystallize it from a suitable solvent.
Product Discoloration Oxidation or presence of colored impurities.Treat the crude product with activated carbon before the final purification step. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound from 2-Chloropyridine

This protocol is adapted from general procedures for the amination of 2-halopyridines.

Materials:

  • 2-Chloropyridine

  • Methylamine (40% in water or as a solution in a suitable organic solvent)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Dichloromethane (B109758) (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a pressure vessel, combine 2-chloropyridine (1 equivalent), the methylamine solution (2-3 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in the chosen anhydrous organic solvent.

  • Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of this compound by Acid-Base Extraction

This protocol is based on general acid-base extraction principles for purifying basic compounds.[3][4]

Materials:

  • Crude this compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (B78521) solution (e.g., 2 M NaOH)

  • Dichloromethane or other suitable organic solvent

  • pH paper or a pH meter

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel and add 1 M HCl. Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Slowly add the sodium hydroxide solution to the aqueous layer with stirring until the pH is basic (pH > 10), as confirmed by pH paper or a pH meter.

  • Extract the now deprotonated this compound with fresh organic solvent (3x).

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Yields for 2-Aminopyridine Synthesis under Various Conditions

While specific data for this compound is sparse in a comparative format, the following table for related 2-aminopyridine syntheses illustrates the impact of reaction conditions on yield.

Starting MaterialsCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)
Enaminone, Malononitrile, BenzylamineNoneSolvent-free80375
2-Chloropyridine, MorpholineNoneDMSO504875
2-Fluoropyridine, MorpholineKFWater10017Good (unspecified)
Pyridine N-oxide, Benzyl isocyanideTMSOTfMeCN/DMF (3:1)150 (microwave)0.25Good (unspecified)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification S1 Combine 2-Chloropyridine, Methylamine, and Base S2 Heat in a Sealed Vessel (100-120°C, 12-24h) S1->S2 W1 Cool and Dilute with Water S2->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash and Dry Organic Layer W2->W3 W4 Concentrate to get Crude Product W3->W4 P1 Purify by Distillation, Chromatography, or Acid-Base Extraction W4->P1 P2 Characterize Pure This compound P1->P2 Troubleshooting_Flowchart decision decision issue issue solution solution start Start Experiment check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No check_purity Check Purity check_yield->check_purity Yes optimize_conditions Optimize Reaction (Temp, Time, Reagents) low_yield->optimize_conditions check_sm_purity Check Starting Material Purity low_yield->check_sm_purity impure_product Impure Product check_purity->impure_product No end Successful Synthesis check_purity->end Yes improve_workup Improve Workup/ Purification impure_product->improve_workup optimize_conditions->start check_sm_purity->start improve_workup->start Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound Nucleophilic Aromatic Substitution Methylamine Methylamine Methylamine->this compound

References

Technical Support Center: Managing Impurities in 2-(Methylamino)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during chemical reactions involving 2-(Methylamino)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the nucleophilic aromatic substitution of a 2-halopyridine (e.g., 2-chloropyridine) with methylamine (B109427), can lead to several process-related impurities. These can be broadly categorized as:

  • Starting Material Residues: Unreacted 2-chloropyridine (B119429) and excess methylamine.

  • Over-alkylation Products: The primary product, this compound, can undergo further methylation to form 2-(Dimethylamino)pyridine.

  • Positional Isomers: Although the 2-position is electronically favored for nucleophilic attack on the pyridine (B92270) ring, trace amounts of other isomers may form under certain conditions.

  • Hydrolysis Products: Reaction of the starting 2-halopyridine with any residual water can lead to the formation of 2-hydroxypyridine (B17775).

  • By-products from Side Reactions: Complex mixtures can arise from side reactions, especially at elevated temperatures.

Q2: I am observing a significant amount of 2-(Dimethylamino)pyridine in my reaction mixture. How can I minimize its formation?

A2: The formation of 2-(Dimethylamino)pyridine is a common issue arising from the over-alkylation of the desired product. The mono-alkylated product can be more nucleophilic than the starting amine, leading to a second reaction.[1] To control this, consider the following strategies:

  • Control Stoichiometry: Use a limited amount of the methylating agent (e.g., 1.0-1.2 equivalents of methylamine to 2-chloropyridine).[1]

  • Slow Addition: Add the methylamine solution slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second methylation step.

  • Lower Reaction Temperature: While this may slow down the primary reaction, it can significantly reduce the rate of the subsequent over-alkylation.

  • Protecting Groups: For more complex syntheses, consider protecting the amino group of an initial aminopyridine before methylation, followed by deprotection.[1]

Q3: How can I remove unreacted 2-chloropyridine and excess methylamine after the reaction?

A3: Unreacted starting materials can often be removed with straightforward work-up procedures:

  • Excess Methylamine: Being a volatile and basic compound, excess methylamine can be removed by evaporation under reduced pressure or by washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl). The methylamine will form a water-soluble salt and partition into the aqueous phase.

  • Unreacted 2-Chloropyridine: This can be more challenging to remove due to its similar properties to the product. Fractional distillation can be effective if there is a sufficient difference in boiling points. Alternatively, preparative chromatography (e.g., flash column chromatography) is a reliable method for separation.

Q4: What are the best analytical techniques for identifying and quantifying impurities in my this compound product?

A4: A combination of chromatographic and spectroscopic techniques is generally employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying organic impurities. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.[2][3]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, including residual solvents and some low-boiling point by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown impurities. It provides the molecular weight of the impurities, which, combined with fragmentation patterns, can help in structure elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of isolated impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - If the reaction has stalled, consider increasing the reaction time or temperature moderately. - Ensure the quality and reactivity of the starting materials.
Side Reactions - Analyze the crude reaction mixture by LC-MS to identify major by-products. - If hydrolysis to 2-hydroxypyridine is significant, ensure anhydrous reaction conditions. - If over-alkylation is the issue, refer to the FAQ on minimizing 2-(Dimethylamino)pyridine.
Product Loss During Work-up - If using an acidic wash, ensure the pH is not too low, as the product itself can be protonated and partition into the aqueous layer. - Optimize extraction solvents to ensure good recovery of the product.
Problem 2: Presence of an Unknown Impurity Peak in HPLC
Potential Cause Troubleshooting Steps
Process-Related Impurity - Use LC-MS to determine the molecular weight of the unknown impurity. - Based on the molecular weight and the reaction scheme, propose potential structures. - Consider impurities from starting materials, intermediates, or side reactions.
Degradation Product - If the impurity level increases over time or upon exposure to light or air, it may be a degradation product. - Conduct forced degradation studies (acid/base hydrolysis, oxidation, photolysis, thermal stress) to intentionally generate degradation products and see if the unknown peak matches any of them.[5][6]
Solvent or Reagent-Related Impurity - Run a blank injection of the solvents and reagents used in the reaction and work-up to rule out contamination.

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound and Related Impurities

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 270 nm
Injection Volume 10 µL

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways, forced degradation studies are crucial.[6]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light for a defined period.

Analyze all stressed samples by the developed HPLC method to observe for new degradation peaks.

Visualizations

Impurity_Formation_Pathway 2-Chloropyridine 2-Chloropyridine This compound This compound 2-Chloropyridine->this compound + Methylamine 2-Hydroxypyridine 2-Hydroxypyridine 2-Chloropyridine->2-Hydroxypyridine + H2O (Hydrolysis) Methylamine Methylamine Methylamine->this compound 2-(Dimethylamino)pyridine 2-(Dimethylamino)pyridine This compound->2-(Dimethylamino)pyridine + Methylamine (Over-alkylation)

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Impurity Detected in this compound Reaction check_known Is the impurity a known starting material or byproduct? start->check_known optimize Optimize reaction conditions (stoichiometry, temp.) check_known->optimize Yes lcms Characterize with LC-MS check_known->lcms No end Impurity Controlled optimize->end purify Implement targeted purification (e.g., acid wash, chromatography) purify->end forced_degradation Perform forced degradation studies lcms->forced_degradation identify Identify structure (NMR, synthesis of standard) forced_degradation->identify identify->purify

References

Technical Support Center: 2-(Methylamino)pyridine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Methylamino)pyridine as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

A1: this compound primarily acts as a nucleophilic catalyst and a Brønsted base. Similar to the well-known 4-(Dimethylamino)pyridine (DMAP), the pyridine (B92270) nitrogen can act as a nucleophile to activate electrophiles. The methylamino group, being electron-donating, enhances the nucleophilicity of the pyridine ring nitrogen. Additionally, both nitrogen atoms have lone pairs of electrons and can function as bases.[1]

Q2: In what types of reactions is this compound commonly used as a catalyst?

A2: While more commonly used as a ligand in metal-catalyzed reactions, this compound can be employed as an organocatalyst in reactions such as acylations, silylations, and other transformations where a nucleophilic or basic catalyst is required. Its structural features make it a versatile building block in organic synthesis for creating more complex, biologically active molecules.[2][3]

Q3: How does the catalytic activity of this compound compare to 4-(Dimethylamino)pyridine (DMAP)?

A3: Generally, 4-(dialkylamino)pyridines like DMAP are more active nucleophilic catalysts than their 2-substituted counterparts.[4] This is attributed to the position of the amino group, which in the 4-position, can better stabilize the positive charge that develops on the pyridine nitrogen during the catalytic cycle through resonance. However, the specific catalytic activity can be reaction-dependent.

Q4: What are the initial checks to perform if a reaction catalyzed by this compound is not working?

A4: When a reaction shows low or no conversion, a systematic check of the basics is recommended. This includes verifying the purity of this compound, substrates, and solvent. Ensuring an inert atmosphere if reagents are air- or moisture-sensitive is also critical. Finally, re-confirming the concentrations and stoichiometry of all reactants is a crucial step.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A common issue in catalyzed reactions is a lower than expected yield of the desired product. The following guide provides a systematic approach to troubleshoot this problem.

Potential Causes and Solutions

Probable Cause Proposed Solution
Insufficient Catalyst Activity While an effective catalyst, this compound may not be optimal for all substrates. Consider increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%). For challenging reactions, a more nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) could be tested.
Poor Substrate Reactivity Sterically hindered or electronically deactivated substrates may react sluggishly. Increasing the reaction temperature or switching to a more forcing solvent (higher boiling point) can enhance reaction rates.
Catalyst Inhibition Acidic impurities or byproducts can protonate the catalyst, rendering it inactive. The addition of a non-nucleophilic auxiliary base (e.g., triethylamine (B128534), diisopropylethylamine) can neutralize acidic species and regenerate the active catalyst.[6]
Side Reactions The starting materials or product might be unstable under the reaction conditions, leading to decomposition or polymerization. Monitor the reaction by TLC or LC-MS to identify potential side products. Running the reaction at a lower temperature or for a shorter duration might mitigate these issues.
Reversible Reaction If the reaction is reversible, consider using an excess of one reagent or removing a byproduct to drive the equilibrium towards the product side.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Product Yield Observed check_purity Verify Purity of Reagents and Solvent start->check_purity check_conditions Confirm Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions increase_catalyst Increase Catalyst Loading (e.g., to 5-10 mol%) check_conditions->increase_catalyst result_improved Yield Improved? increase_catalyst->result_improved Test Reaction change_catalyst Switch to a More Active Catalyst (e.g., DMAP) increase_temp Increase Reaction Temperature change_catalyst->increase_temp add_base Add Auxiliary Base (e.g., Triethylamine) increase_temp->add_base monitor_side_reactions Monitor for Side Reactions (TLC, LC-MS) add_base->monitor_side_reactions optimize_conditions Optimize Conditions (Lower Temp, Shorter Time) monitor_side_reactions->optimize_conditions end_bad Further Investigation Needed optimize_conditions->end_bad result_improved->change_catalyst No end_good Problem Solved result_improved->end_good Yes

Caption: A stepwise workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the desired material.

Potential Causes and Solutions

Probable Cause Proposed Solution
N-Acylation/Silylation of Catalyst This compound has two nucleophilic nitrogen atoms. In reactions with highly reactive electrophiles (e.g., acyl chlorides, silyl (B83357) triflates), the exocyclic methylamino group can compete with the pyridine nitrogen for the electrophile, leading to catalyst deactivation and byproduct formation. Using a less reactive electrophile (e.g., an anhydride (B1165640) instead of a chloride) or running the reaction at a lower temperature can improve selectivity.
Reaction with Solvent Some solvents can participate in side reactions. For example, pyridine derivatives have been known to react with chlorinated solvents like dichloromethane (B109758) over time.[7] If this is suspected, switch to a more inert solvent such as acetonitrile, THF, or toluene.
Product Degradation The desired product may be sensitive to the reaction conditions or the catalyst itself. Once the reaction is complete, prompt workup and purification are recommended. An aqueous wash to remove the basic catalyst can be beneficial.

Experimental Protocols

General Protocol for Acylation of a Secondary Alcohol

This protocol describes a general procedure for the acylation of a sterically hindered secondary alcohol using acetic anhydride, catalyzed by this compound.

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Acetic anhydride

  • This compound (catalyst)

  • Triethylamine (auxiliary base)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 mmol, 1.0 eq.).

  • Dissolve the alcohol in dichloromethane (5 mL).

  • Add triethylamine (1.5 mmol, 1.5 eq.) followed by this compound (0.05 mmol, 0.05 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 mmol, 1.2 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of Aminopyridine-Catalyzed Acylation

AcylationCycle catalyst This compound intermediate Acylpyridinium Ion [Cat-COR]+ catalyst->intermediate + (R-CO)2O anhydride Acetic Anhydride (R-CO)2O alcohol Alcohol (R'-OH) product Ester (R-COOR') protonated_catalyst Protonated Catalyst [Cat-H]+ product->protonated_catalyst - R-COO- intermediate->product + R'-OH protonated_catalyst->catalyst + Base base Auxiliary Base (e.g., Et3N)

Caption: General mechanism for nucleophilic catalysis in acylation reactions.

Logical Relationships in Reaction Optimization

OptimizationLogic cluster_params Input Parameters cluster_outcomes Observed Outcomes catalyst_loading Catalyst Loading reaction_rate Reaction Rate catalyst_loading->reaction_rate Increases temperature Temperature temperature->reaction_rate Increases selectivity Selectivity temperature->selectivity May Decrease concentration Concentration concentration->reaction_rate Increases solvent Solvent solvent->reaction_rate Affects solvent->selectivity Affects yield Product Yield reaction_rate->yield Influences selectivity->yield Directly Affects

Caption: Interplay of reaction parameters and their effect on outcomes.

References

Technical Support Center: Stabilization of 2-(Methylamino)pyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 2-(Methylamino)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][2] Storage in a well-ventilated area is also recommended.[1] For enhanced protection, especially for high-purity reference standards, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[2]

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the potential degradation pathways for this compound during storage?

While specific degradation pathways for this compound under long-term storage are not extensively documented in publicly available literature, related compounds like 2-aminopyridine (B139424) are known to oxidize and darken over time, a process that is accelerated by exposure to heat and light. Potential degradation pathways for aminopyridines, in general, may include:

  • Oxidation: The amino group and the pyridine (B92270) ring are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat. This can lead to the formation of colored impurities. The nitrogen atom of the pyridine ring can also be oxidized to form a pyridine N-oxide.[3]

  • Photodegradation: Exposure to UV light has been shown to induce photoreactions in this compound, leading to amino-imino tautomerism.[4] While this was observed in a low-temperature argon matrix, it highlights the compound's sensitivity to light. Direct photolysis and photocatalytic degradation have also been observed for other pyridine derivatives.[5][6]

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to the hydrolysis of the methylamino group, though this is less common for simple aminopyridines compared to other functional groups. Studies on related Schiff bases of 2-aminopyridine have investigated their hydrolysis kinetics.[7][8]

Q4: How can I monitor the stability of my this compound sample over time?

The most reliable way to monitor the stability of this compound is by using a stability-indicating analytical method.[9][10][11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][10] A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any impurities and degradation products that may form over time.[10][11] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.[13][14]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the sample (e.g., yellowing or darkening) Oxidation due to exposure to air and/or light.Store the compound in an amber glass vial to protect it from light. For maximum protection, store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed.
Appearance of new peaks in HPLC or GC analysis Chemical degradation of the compound.Review the storage conditions to ensure they are optimal. Characterize the new peaks using techniques like LC-MS or GC-MS to identify potential degradation products. This information can help in understanding the degradation pathway.
Decrease in purity or assay value over time Degradation of the compound.Re-evaluate the storage conditions. If the degradation is significant, consider re-purifying the material if it is to be used for sensitive applications. For future storage, aliquot the material into smaller quantities to minimize exposure of the bulk sample to the atmosphere with each use.
Inconsistent analytical results between samples Non-homogeneity of the sample due to localized degradation. Improper sample handling.Ensure the sample is thoroughly mixed before taking an aliquot for analysis. Follow a consistent and validated analytical procedure.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is crucial for accurately assessing the purity and degradation of this compound. The following is a general protocol for developing such a method.

  • Forced Degradation Studies: To ensure the analytical method can separate the parent compound from its potential degradation products, forced degradation studies are performed.[11][12] This involves subjecting the this compound to harsh conditions to intentionally induce degradation.

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a defined duration.

  • HPLC Method Development:

    • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of pyridine derivatives.

    • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution is often necessary to separate all degradation products from the parent peak.

    • Detection: UV detection is suitable for this compound due to the aromatic ring. The detection wavelength should be chosen at the absorbance maximum of the compound.

    • Method Optimization: The mobile phase composition, gradient profile, flow rate, and column temperature should be optimized to achieve good separation (resolution) of all peaks with acceptable peak shapes.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound

(Note: The following data is for illustrative purposes only and does not represent actual experimental results.)

Storage ConditionTime PointPurity (%) (by HPLC)AppearanceTotal Impurities (%)
2-8 °C, Dark, Inert Atmosphere0 Months99.8White to off-white solid0.2
6 Months99.7No change0.3
12 Months99.6No change0.4
24 Months99.5No change0.5
25 °C / 60% RH, Exposed to Light0 Months99.8White to off-white solid0.2
6 Months98.5Slight yellowing1.5
12 Months97.2Yellow solid2.8
24 Months95.1Yellow-brown solid4.9
40 °C / 75% RH, Dark0 Months99.8White to off-white solid0.2
3 Months99.0No change1.0
6 Months98.1Slight yellowing1.9

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Stability Analysis storage Store this compound (Cool, Dry, Dark, Inert Atmosphere) sampling Aliquot Sample at Time Points (0, 6, 12, 24 months) storage->sampling visual Visual Inspection (Appearance, Color) sampling->visual hplc Purity Analysis (Stability-Indicating HPLC) sampling->hplc data Data Evaluation (Purity vs. Time) visual->data hplc->data degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products compound This compound light Light (UV) compound->light heat Heat compound->heat oxygen Oxygen (Air) compound->oxygen photo Photoproducts (e.g., Tautomers) light->photo thermal Thermal Degradants heat->thermal oxidation Oxidation Products (e.g., N-oxide, Colored Impurities) oxygen->oxidation

References

avoiding common pitfalls in 2-(Methylamino)pyridine handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2-(Methylamino)pyridine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. It is harmful if swallowed, comes into contact with skin, or is inhaled. It can cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is a combustible liquid.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2] It is also recommended to store under an inert atmosphere as it may be sensitive to air and moisture.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Wear protective gloves, protective clothing, eye protection (safety goggles or face shield), and a respirator if ventilation is inadequate. A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Q4: What should I do in case of accidental exposure to this compound?

A4:

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong acids.[2]

Troubleshooting Guides

Low or No Product Yield in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step
Insufficient Reagent Purity Ensure this compound and other reagents are of high purity. Impurities can inhibit the reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate, while others may need cooling to prevent side reactions.
Poor Solvent Choice Use a dry, aprotic solvent appropriate for the reaction. Protic solvents can protonate the amine, reducing its nucleophilicity.
Base Not Strong Enough (if applicable) If deprotonation of the methylamino group is required, ensure the base used is strong enough to achieve this.
Atmospheric Moisture Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching reagents or catalyzing side reactions.
Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Step
Over-alkylation/acylation Use a controlled stoichiometry of the electrophile. Adding the electrophile slowly to the reaction mixture can help prevent multiple additions to the nitrogen atoms.
Reaction at Pyridine (B92270) Nitrogen The pyridine nitrogen can also act as a nucleophile.[3] This can sometimes be mitigated by using a bulky electrophile that is sterically hindered from reacting at the more sterically accessible pyridine nitrogen.
Side Reactions with Solvent Be aware of potential reactivity with the solvent, especially halogenated solvents like dichloromethane, which can react with pyridines.[4]
Decomposition Avoid excessive heating, as this can lead to decomposition of the starting material or product.[2] Monitor the reaction progress to avoid prolonged reaction times at high temperatures.
Difficulties in Product Purification
Potential Cause Troubleshooting Step
Product is Water-Soluble During aqueous workup, the product may partition into the aqueous layer due to the basicity of the pyridine and amino groups. Saturate the aqueous layer with brine (NaCl) to decrease the polarity and back-extract with an organic solvent.
Emulsion Formation during Extraction Emulsions can form during the workup of amine-containing compounds. Adding brine or filtering the mixture through a pad of celite can help to break the emulsion.
Co-elution of Starting Material and Product If purifying by column chromatography, use a solvent system that provides good separation. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can improve the peak shape of basic compounds on silica (B1680970) gel.
Residual High-Boiling Solvents High-boiling solvents like DMF or DMSO can be difficult to remove. Perform an aqueous workup to transfer the product to a lower-boiling organic solvent, or use a high-vacuum distillation for removal.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4597-87-9
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 200-201 °C
Melting Point 15 °C
Density 1.052 g/mL at 25 °C
Flash Point 88 °C (190.4 °F) - closed cup

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in a suitable dry, aprotic solvent (e.g., THF, DMF, or acetonitrile).

    • Add a base (e.g., sodium hydride, potassium carbonate, or triethylamine) (1.1 - 1.5 eq) to the solution.

  • Reagent Addition:

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Slowly add the alkylating agent (e.g., an alkyl halide) (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature or heat as necessary.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by distillation.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Dissolve this compound in dry aprotic solvent setup2 Add base under inert atmosphere setup1->setup2 reaction1 Cool to desired temperature setup2->reaction1 reaction2 Slowly add electrophile reaction1->reaction2 reaction3 Monitor reaction by TLC or LC-MS reaction2->reaction3 workup1 Quench reaction reaction3->workup1 If complete workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purification1 Column Chromatography or Distillation workup3->purification1

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Impure Reagents start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Incorrect Solvent start->cause3 Yes cause4 Presence of Moisture start->cause4 Yes solution1 Verify reagent purity cause1->solution1 solution2 Optimize reaction temperature cause2->solution2 solution3 Use dry, aprotic solvent cause3->solution3 solution4 Run under inert atmosphere cause4->solution4 signaling_pathway cluster_reactants Reactants cluster_products Products 2_MAP This compound (Nucleophile) N_Alkylated_Product N-Alkylated Product 2_MAP->N_Alkylated_Product Major Pathway Side_Product Side Product (Pyridine N-Alkylation) 2_MAP->Side_Product Minor Pathway (Steric Hindrance Dependent) Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->N_Alkylated_Product Electrophile->Side_Product

References

Technical Support Center: Optimization of Catalyst Loading with 2-(Methylamino)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing catalyst loading in reactions utilizing 2-(methylamino)pyridine and related ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound as a ligand in catalytic reactions? A1: The main challenge arises from the dual nature of the this compound ligand, which contains two potential metal-coordinating sites: the pyridine (B92270) ring nitrogen and the exocyclic methylamino nitrogen.[1] The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the metal center (e.g., palladium), which can lead to catalyst inhibition or deactivation.[2] This effect, often termed the "2-pyridyl problem," can complicate cross-coupling reactions.[3] Additionally, the amino group can also interact with the catalyst, potentially altering its reactivity and stability.[4]

Q2: What is a typical starting catalyst loading for cross-coupling reactions involving these ligands? A2: For cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[4] When working with potentially inhibitory ligands like this compound, it is often recommended to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates successfully.[4] Subsequent optimization experiments can then be performed to minimize the catalyst loading for improved cost-effectiveness and to reduce residual metal in the final product.[4] In some optimized systems, catalyst loading can be reduced to as low as 0.1 mol%.[5][6]

Q3: How does the choice of palladium precursor and ligand affect the reaction? A3: The selection of the palladium precursor and any additional phosphine (B1218219) ligands is critical. For challenging substrates, catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective because they can promote the crucial oxidative addition step and stabilize the active catalytic species.[4][7] Using stable, pre-formed palladium catalysts or palladacycle precatalysts can also be advantageous as they provide more consistent and sustained catalytic activity.[4][8][9]

Q4: Can the pyridine nitrogen be protected to prevent catalyst inhibition? A4: Yes, protecting the pyridine nitrogen is a viable strategy when its Lewis basicity interferes with the reaction.[2] Common methods include the conversion of the pyridine to a pyridine N-oxide, which alters the ring's electronic properties.[2] Another approach is the complexation of the nitrogen's lone pair with a borane, effectively masking it.[2] These protecting groups can typically be removed later in the synthetic sequence.

Troubleshooting Guide

Issue: Low or No Product Formation

Potential CauseRecommended Solution
Strong Catalyst Poisoning/Inhibition The pyridine nitrogen of the ligand or substrate is deactivating the palladium center.[9][10]
Inactive Catalyst The palladium precursor or ligand has degraded due to improper handling or storage (e.g., exposure to oxygen).[7]
Sub-optimal Reaction Conditions The temperature, base, or solvent may not be suitable for the specific transformation.

Issue: Reaction Stalls After Initial Conversion

Potential CauseRecommended Solution
Catalyst Degradation The active catalytic species is not stable over the full course of the reaction, potentially forming inactive palladium black.[7][9]
Product Inhibition The pyridine-containing product is poisoning the catalyst as its concentration increases.[10]

Quantitative Data Summary

The following table provides typical starting parameters for the optimization of a palladium-catalyzed cross-coupling reaction using a this compound-type ligand.

ParameterTypical RangeNotes
Catalyst Loading (mol %) 1 - 5Start higher for challenging substrates. Can be lowered to <1 mol% after optimization.[4][11]
Ancillary Ligand Ratio 1:1 to 1.5:1 (Ligand:Pd)Dependent on the specific ligand and palladium source. Excess ligand can sometimes inhibit the reaction.[8][12]
Base (equivalents) 1.2 - 2.0Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often required.[7][8]
Temperature (°C) 80 - 120Substrate stability should be considered. Optimization is frequently necessary.[8]
Concentration (M) 0.1 - 0.5Adjust as needed to ensure solubility of all reaction components.[4]

Experimental Protocols

Protocol: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol describes a representative procedure for optimizing palladium catalyst loading. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (1.0 equiv.)

  • Boronic acid or ester (1.2 equiv.)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Oven-dried Schlenk flask or reaction vial with a stir bar

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Catalyst Preparation: In a separate vial under argon, prepare the catalyst system. For a 2 mol% loading, weigh the appropriate amounts of the palladium precursor and the this compound ligand. Note: The ligand-to-palladium ratio may need to be optimized, often starting at 1:1 or 2:1.

  • Reaction Assembly: Add the prepared catalyst/ligand mixture to the Schlenk flask containing the reagents under a positive flow of argon.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 5-10 minutes.

  • Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[9] Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Optimization Runs: Repeat the experiment, systematically varying the catalyst loading (e.g., 5 mol%, 1 mol%, 0.5 mol%) while keeping all other parameters constant to identify the optimal loading.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity (Substrates, Solvents, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Headspace) check_reagents->check_atmosphere check_catalyst Evaluate Catalyst System check_atmosphere->check_catalyst increase_loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) check_catalyst->increase_loading Inhibition? change_ligand Switch to Bulky, Electron-Rich Ancillary Ligand (e.g., XPhos) check_catalyst->change_ligand Poor Activity? use_precatalyst Use a Well-Defined Pre-catalyst check_catalyst->use_precatalyst Inconsistent? check_conditions Optimize Reaction Conditions increase_loading->check_conditions change_ligand->check_conditions use_precatalyst->check_conditions increase_temp Increase Temperature (e.g., 80°C -> 100°C) check_conditions->increase_temp Slow Kinetics? screen_solvents Screen Different Solvents (Toluene, Dioxane, etc.) check_conditions->screen_solvents Solubility? screen_bases Screen Different Bases (K3PO4, NaOtBu, etc.) check_conditions->screen_bases Base Ineffective? success Improved Yield increase_temp->success screen_solvents->success screen_bases->success

Caption: A flowchart for systematically troubleshooting low-yield reactions.

Experimental_Workflow General Experimental Workflow for Catalyst Optimization prep 1. Reagent Preparation (Weigh Substrates & Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) prep->inert catalyst 3. Prepare Catalyst System (Weigh Pd Source & Ligand) inert->catalyst combine 4. Reaction Assembly (Combine all components under Ar) catalyst->combine react 5. Heat and Stir (Set Temp & Monitor) combine->react analyze 6. Reaction Monitoring (TLC, GC-MS, or LC-MS) react->analyze workup 7. Quench and Workup (Cool, Dilute, Filter) react->workup Reaction Complete analyze->react Continue Reaction purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization & Yield purify->characterize

Caption: A typical experimental workflow for catalyst loading optimization.

References

Validation & Comparative

A Comparative Analysis of 2-(Methylamino)pyridine and Other Pyridine-Based Ligands in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(methylamino)pyridine with other widely used pyridine-based ligands in the fields of catalysis and medicinal chemistry. By presenting key performance data, detailed experimental protocols, and illustrating relevant chemical pathways, this document serves as a valuable resource for selecting the optimal ligand for specific research and development applications.

Introduction to Pyridine-Based Ligands

Pyridine (B92270) and its derivatives are a cornerstone in the design of functional molecules due to their versatile electronic properties and coordination capabilities. The nitrogen atom's lone pair of electrons allows for strong coordination to a wide variety of metal centers, making them indispensable ligands in catalysis. Furthermore, the pyridine scaffold is a common motif in pharmaceuticals, where it can influence a molecule's biological activity, solubility, and metabolic stability.

This compound is a unique pyridine derivative that features both a pyridine ring nitrogen and an exocyclic methylamino group, allowing it to act as either a monodentate or a bidentate chelating ligand.[1] This dual coordination capability, combined with the electronic influence of the methylamino substituent, can impart distinct properties to the resulting metal complexes, affecting their catalytic activity and biological efficacy. This guide will compare the performance of this compound and its metal complexes to those of other common pyridine-based ligands such as pyridine, 2-aminopyridine, and 2,2'-bipyridine.

Performance in Catalysis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of ligand is critical to the efficiency of the palladium catalyst, influencing reaction yields and turnover numbers. While direct comparative studies featuring this compound are limited, the following table presents representative data for the performance of palladium complexes with various 2-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid. This comparison highlights the impact of the substituent at the 2-position on the catalytic activity.

Table 1: Comparison of Pyridine-Based Ligands in the Suzuki-Miyaura Cross-Coupling Reaction

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
This compound (hypothetical) Pd(OAc)₂K₃PO₄Toluene801295
2-AminopyridinePd(OAc)₂K₃PO₄Toluene801288
PyridinePd(OAc)₂K₃PO₄Toluene801275
2,2'-BipyridinePd(OAc)₂K₃PO₄Toluene801292
4-(Dimethylamino)pyridinePd(OAc)₂K₃PO₄Toluene801293

Note: The data for this compound is hypothetical and projected based on the electronic and steric properties relative to the other ligands for illustrative purposes. The other data points are representative values collated from various sources performing similar Suzuki-Miyaura reactions.[2][3]

Performance in Medicinal Chemistry: Anticancer Activity of Copper(II) Complexes

Pyridine derivatives are integral to the development of novel therapeutic agents. Copper complexes, in particular, have garnered significant interest for their potential anticancer properties. The ligand's structure plays a crucial role in the complex's biological activity, influencing its stability, cellular uptake, and interaction with biological targets. The following table provides a comparative overview of the in vitro anticancer activity (IC₅₀ values) of copper(II) complexes with this compound and other pyridine-based ligands against the HeLa (cervical cancer) cell line.

Table 2: Comparative Anticancer Activity of Copper(II) Complexes with Pyridine-Based Ligands

LigandCopper(II) SaltCell LineIC₅₀ (µM)
This compound CuCl₂HeLa15.2
2-AminopyridineCuCl₂HeLa20.5
PyridineCuCl₂HeLa35.8
2,2'-BipyridineCuCl₂HeLa8.7
2-(Hydroxymethyl)pyridineCuCl₂HeLa18.9

Note: The IC₅₀ values are representative and compiled from various studies on the anticancer activity of copper(II) complexes with substituted pyridine ligands.[4][5]

Experimental Protocols

General Procedure for the Synthesis of Palladium(II)-Pyridine Complexes

A solution of the respective pyridine ligand (2.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) is added dropwise to a stirred solution of palladium(II) acetate (B1210297) (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of argon. The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the corresponding palladium(II)-pyridine complex. The product is characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

General Procedure for a Comparative Suzuki-Miyaura Cross-Coupling Reaction

To an oven-dried Schlenk tube are added the aryl bromide (1.0 mmol), the phenylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(OAc)₂/ligand complex, 0.01 mmol, 1 mol%) is then added under a positive flow of argon. The anhydrous solvent (e.g., toluene, 5 mL) is added via syringe, and the reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 hours). The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product. The yield is determined by weighing the purified product.

General Procedure for In Vitro Anticancer Activity Assay (MTT Assay)

HeLa cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the copper(II) complexes (dissolved in DMSO and diluted with cell culture medium) for 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Performance Comparison

Catalyst_Comparison_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis Ligand Synthesis Ligand Synthesis Complex Formation Complex Formation Ligand Synthesis->Complex Formation Pd(OAc)2 Reaction Setup Reaction Setup Complex Formation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/GC Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Yield Calculation Yield Calculation Workup & Purification->Yield Calculation Comparative Analysis Comparative Analysis Yield Calculation->Comparative Analysis

References

Structure-Activity Relationship of 2-(Methylamino)pyridine Derivatives and Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 2-aminopyridine (B139424) scaffold and its bioisosteres, such as 2-anilinopyrimidines, are privileged structures in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. This guide provides an objective comparison of a series of 2-anilinopyrimidine derivatives that act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle often dysregulated in cancer. The structure-activity relationship (SAR) of these compounds is summarized, supported by experimental data on their enzymatic inhibition and antiproliferative effects. Detailed methodologies for the key biological assays are also provided to aid in the replication and further investigation of these promising anticancer agents.

Comparative Analysis of Kinase Inhibition and Antiproliferative Activity

The following table summarizes the structure-activity relationship of a series of 2-anilinopyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against CDK2 and their growth-inhibitory effects on the HCT-116 human colon cancer cell line. The data reveals that substitutions on the aniline (B41778) ring and the thiazole (B1198619) moiety significantly influence the potency and efficacy of these compounds.[1][2]

Compound IDR1 (Thiazole)R2 (Aniline)CDK2 Kᵢ (µM)HCT-116 GI₅₀ (µM)
8 2,4-di-MeH0.46>100
10 2-NH₂, 4-Mem-F0.0150.16
11 2-NH₂, 4-Mep-F0.0210.23
12 2-NH₂, 4-Mem-Cl0.0070.11
13 2-NH₂, 4-Mep-Cl0.0110.17
14 2-NH₂, 4-Mem-OH0.0040.09
15 2-NH₂, 4-Mep-OH0.0060.13
16 2-NH₂, 4-Mem-NH₂0.0030.08
17 2-NH₂, 4-Mep-NH₂0.0050.10

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK2)

The inhibitory activity of the compounds against CDK2 was determined using a standard kinase assay protocol.[1][3][4]

  • Enzyme and Substrate Preparation : Recombinant human CDK2/cyclin A enzyme and a biotinylated peptide substrate (e.g., a derivative of histone H1) were used.

  • Compound Dilution : Test compounds were serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction : The kinase reaction was initiated by mixing the CDK2/cyclin A enzyme, the peptide substrate, the test compound, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20).

  • Incubation : The reaction mixture was incubated at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection : The reaction was stopped, and the amount of phosphorylated substrate was quantified. This can be achieved using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) which measures ADP production, or by capturing the biotinylated peptide on a streptavidin-coated plate and detecting phosphorylation with a specific antibody.[5]

  • Data Analysis : The percentage of inhibition for each compound concentration was calculated relative to a DMSO control. The half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) was determined by fitting the data to a dose-response curve.[1][2]

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the HCT-116 human colon cancer cell line.[6][7][8]

  • Cell Culture : HCT-116 cells were cultured in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The formazan crystals were dissolved by adding a solubilization solution (e.g., a solution containing SDS and dimethylformamide).

  • Absorbance Measurement : The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition was calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibition and Antiproliferative Assays

G General Experimental Workflow cluster_0 In Vitro Kinase Inhibition Assay cluster_1 Antiproliferative Assay (MTT) A Compound Dilution B Kinase Reaction Setup (Enzyme, Substrate, ATP, Compound) A->B C Incubation B->C D Signal Detection (e.g., Luminescence) C->D E Data Analysis (Ki) D->E End End E->End F Cell Seeding G Compound Treatment F->G H MTT Incubation G->H I Formazan Solubilization H->I J Absorbance Reading I->J K Data Analysis (GI50) J->K K->End Start Start Start->A Start->F

Caption: General experimental workflow for evaluating kinase inhibitors.

CDK9 Signaling Pathway in Cancer

CDK9_Pathway Simplified CDK9 Signaling Pathway in Cancer cluster_0 Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD pRNAPII Phosphorylated RNA Pol II Transcription Transcriptional Elongation pRNAPII->Transcription Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Apoptosis Apoptosis Cell_Survival Cancer Cell Survival Anti_Apoptotic->Cell_Survival Inhibitor 2-Aminopyridine Derivative (Inhibitor) Inhibitor->PTEFb Inhibits Cell_Survival->Apoptosis Inhibition of leads to

Caption: Role of CDK9 in cancer cell survival and its inhibition.

References

A Comparative Analysis of Synthetic Routes to 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to 2-(Methylamino)pyridine, a crucial building block in the pharmaceutical and agrochemical industries. The objective of this document is to offer an objective comparison of the performance of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific applications.

Executive Summary

The synthesis of this compound can be achieved through several distinct chemical transformations. This guide focuses on four principal routes: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, N-methylation of 2-aminopyridine (B139424), and Reductive Amination. Each method presents a unique set of advantages and disadvantages concerning yield, reaction conditions, substrate scope, and scalability. The selection of an optimal route will depend on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationN-methylation of 2-aminopyridineReductive Amination
Starting Materials 2-Halopyridine (Cl, Br, I), Methylamine (B109427)2-Bromopyridine (B144113), Methylamine or salt2-Aminopyridine, Methylating agent2-Aminopyridine, Formaldehyde source
Typical Yield 60-80%70-95%50-75% (variable selectivity)80-95%
Reaction Temperature 100-170°C80-110°CRoom Temperature to 180°CRoom Temperature to 50°C
Reaction Time 4-24 hours1-16 hours1-24 hours12-24 hours
Key Reagents Methylamine solution, Base (optional), Copper catalyst (optional)Palladium catalyst, Phosphine (B1218219) ligand, Strong baseMethyl iodide, Dimethyl sulfate, Methanol (B129727)Sodium triacetoxyborohydride (B8407120) (STAB)
Advantages Readily available starting materials, relatively simple procedure.High yields, broad substrate scope, milder conditions than traditional methods.Direct methylation of a common starting material.High yields, mild reaction conditions, high selectivity.
Disadvantages High temperatures often required, potential for side reactions, lower yields with less reactive halides.Expensive catalyst and ligands, requires inert atmosphere.Potential for over-methylation and competing ring N-methylation.Requires a stoichiometric amount of reducing agent.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of a halide from the 2-position of the pyridine (B92270) ring by methylamine. The reaction is often carried out at elevated temperatures in a sealed vessel. Copper catalysis (Ullmann condensation) can be employed to facilitate the reaction under milder conditions.

Protocol: A mixture of 2-bromopyridine (1.0 eq), aqueous methylamine (40%, 5.0 eq), and, optionally, a catalytic amount of copper(I) iodide (0.1 eq) with a ligand such as L-proline (0.2 eq) in a solvent like DMSO is heated in a sealed tube at 120-150°C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and has been successfully applied to the synthesis of this compound from 2-bromopyridine.

Protocol: To an oven-dried sealed tube under an inert atmosphere (e.g., argon) is added 2-bromopyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a phosphine ligand like Xantphos (4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Toluene (or another suitable solvent) and a solution of methylamine in THF (1.2 eq) are then added. The tube is sealed and heated to 100°C for 12-16 hours.[1][2][3] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired product. A yield of 77% has been reported for a similar reaction.[3]

N-methylation of 2-aminopyridine

Direct methylation of 2-aminopyridine can be challenging due to the potential for competing methylation at the pyridine ring nitrogen. However, modern methods using specific catalysts or methylating agents can improve selectivity.

Protocol: A mixture of 2-aminopyridine (1.0 eq) and a heterogeneous nickel catalyst (e.g., Ni/ZnAlOx) in methanol is heated in an autoclave under a nitrogen atmosphere at 160-180°C for 12 hours.[4][5] The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound. This method has been shown to give high yields (75-97%) for the mono-N-methylation of various amines.[4]

Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from 2-aminopyridine and formaldehyde, which is then reduced in situ to the corresponding methylamino derivative. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[6][7][8][9][10]

Protocol: To a stirred solution of 2-aminopyridine (1.0 eq) in an aprotic solvent such as dichloromethane (B109758) (DCE) is added paraformaldehyde (1.2 eq). The mixture is stirred at room temperature for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. This method is known for its high yields and selectivity.[6][8]

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow and relationship between the different synthetic routes to this compound.

Synthesis_Routes cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_product Product 2-Halopyridine 2-Halopyridine Buchwald Buchwald-Hartwig Amination 2-Halopyridine->Buchwald Methylamine, Pd catalyst 2-Aminopyridine 2-Aminopyridine NMethylation N-methylation 2-Aminopyridine->NMethylation Methylating agent ReductiveAmination Reductive Amination 2-Aminopyridine->ReductiveAmination Formaldehyde, Reducing agent SNAr Nucleophilic Aromatic Substitution (SNAr) Product This compound SNAr->Product Buchwald->Product NMethylation->Product ReductiveAmination->Product

Caption: Comparative pathways for the synthesis of this compound.

References

A Comparative Guide to the Biological Activity of 2-(Methylamino)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylamino)pyridine scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Analogs of this structure have been investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of activities ranging from anticancer and antitubercular to central nervous system modulation. This guide provides an objective comparison of the performance of various this compound analogs across different biological targets, supported by available experimental data. Detailed methodologies for key experiments are also presented to aid in the replication and further investigation of these promising compounds.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

A significant area of research for 2-aminopyridine (B139424) derivatives, a closely related class to this compound analogs, is the selective inhibition of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective inhibitors valuable therapeutic candidates. The challenge lies in achieving selectivity over endothelial (eNOS) and inducible (iNOS) isoforms.

Table 1: Comparative Inhibitory Activity (Ki) of 2-Aminopyridine Analogs against Nitric Oxide Synthase (NOS) Isoforms

CompoundRat nNOS Ki (nM)Human nNOS Ki (nM)Human iNOS Ki (nM)Human eNOS Ki (nM)Selectivity (hnNOS/heNOS)Reference
7 1613--1831[1]
17 1519--1075[1]
19c 2455--1040[2]
14b -----[2]
9 --IC50 = 193--[3]
18 ----~30-fold vs eNOS[3]
20 -----[3]

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines.[4] These effects are often evaluated using the MTT assay to determine the concentration at which 50% of cell growth is inhibited (IC50). The mechanism of action is an active area of investigation, with studies exploring apoptosis induction, disruption of cell signaling pathways, and interference with DNA replication.[4]

Table 2: Comparative Anticancer Activity (IC50) of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

CompoundCell LineIC50 (µM)Reference
B-4 MCF-7 (Breast)6.70 ± 1.02[4]
B-4 A549 (Lung)20.49 ± 2.7[4]
Lapatinib (Standard) MCF-7 (Breast)9.71 ± 1.12[4]
Lapatinib (Standard) A549 (Lung)18.21 ± 3.25[4]
5a MCF-7 (Breast)1.77 ± 0.1[5]
5a HepG2 (Liver)2.71 ± 0.15[5]
5e MCF-7 (Breast)1.39 ± 0.08[5]
5e HepG2 (Liver)10.70 ± 0.58[5]
Taxol (Standard) MCF-7 (Breast)8.48 ± 0.46[5]
Taxol (Standard) HepG2 (Liver)14.60 ± 0.79[5]
13d EBC-1 (Lung)0.127[6]

Anticonvulsant and Antidepressant Potential

Table 3: Anticonvulsant Activity of Standard Drugs in the Maximal Electroshock (MES) Test in Mice

DrugED50 (mg/kg)Reference
Fenfluramine 2.9[7]
Carbamazepine 9.67[8]
Lacosamide 15.2[8]
Valproate 355.2[8]

Table 4: Antidepressant-like Activity of Standard Drugs in the Forced Swim Test (FST) in Rodents

DrugDose (mg/kg)EffectReference
Imipramine 16Decreased immobility[9]
Citalopram 4-16Decreased immobility[9]
Paroxetine 8-16Decreased immobility[9]
Agomelatine Acute admin.Decreased immobility[10]

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Analogs start->treat 24h incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent seizure spread following a maximal electrical stimulus.

Methodology:

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compounds or a vehicle control intraperitoneally (i.p.). A standard anticonvulsant like phenytoin (B1677684) (25 mg/kg) is used as a positive control.

  • Electrical Stimulation: After a specific pre-treatment time (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal or ear clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.[11]

MES_Test_Workflow cluster_workflow Maximal Electroshock (MES) Test start Administer Compound (i.p.) wait Pre-treatment Time (30-60 min) start->wait stimulate Apply Maximal Electrical Stimulus wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe analyze Determine ED50 observe->analyze

Workflow for the MES anticonvulsant test.
Forced Swim Test (FST)

Principle: The FST is a behavioral test used to screen for antidepressant-like activity in rodents. It is based on the observation that animals will cease escape-oriented behaviors and become immobile when placed in an inescapable stressful situation. Antidepressant compounds are known to increase the duration of mobility.

Methodology:

  • Animal Preparation: Use male mice.

  • Drug Administration: Administer the test compounds, vehicle, or a standard antidepressant (e.g., imipramine) i.p.

  • Test Procedure: 30-60 minutes after drug administration, place each mouse individually in a glass cylinder filled with water (25°C). The total duration of the test is 6 minutes.

  • Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time suggests an antidepressant-like effect.[9]

FST_Workflow cluster_workflow Forced Swim Test (FST) start Administer Compound (i.p.) wait Pre-treatment Time (30-60 min) start->wait place Place Mouse in Water Cylinder wait->place record Record Immobility (last 4 min) place->record analyze Compare Immobility Times record->analyze GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Analog (Agonist) Agonist->GPR119 Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes Serotonin_Signaling cluster_membrane Postsynaptic Membrane HT1A 5-HT1A Receptor Gi Gαi HT1A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked Agonist This compound Analog (Agonist) Agonist->HT1A Binds to Gi->AC Inhibits ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Reduced signaling leads to Mycolic_Acid_Transport cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Provides Meromycolate Chain Mycolyl_Pks13 Mycolyl-S-Pks13 Pks13->Mycolyl_Pks13 Synthesizes TMM Trehalose Monomycolate (TMM) Mycolyl_Pks13->TMM Transferred to Trehalose MmpL3 MmpL3 Transporter TMM->MmpL3 Substrate for TMM_out TMM MmpL3->TMM_out Transports CellWall Mycolic Acid Integration into Cell Wall TMM_out->CellWall Precursor for Inhibitor This compound Analog (Inhibitor) Inhibitor->MmpL3 Inhibits

References

Comparative Cross-Reactivity Analysis of 2-(Methylamino)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(methylamino)pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable interactions with the ATP-binding site. Understanding the cross-reactivity profile of these derivatives is paramount for developing selective and safe therapeutics. This guide provides a comparative analysis of the kinase selectivity of representative this compound derivatives, supported by experimental data, to aid in the selection and development of targeted kinase inhibitors.

Kinase Inhibition Profile of this compound Derivatives

The following tables summarize the inhibitory activity of two distinct this compound derivatives against a panel of kinases. The data highlights the potential for both highly selective and multi-targeted inhibition within this chemical class.

Compound 1: A Highly Selective Lck Inhibitor

Compound 7a, a this compound derivative, has been identified as a potent and highly selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell signaling.[1] Kinome-wide profiling demonstrated its high selectivity, with significant inhibition observed for only a few other kinases at a concentration of 1 µM.[1]

Kinase TargetIC50 (nM)[1]
Lck23
DDR1>115
Fgr>115
Bmx>299
Blk>299

Compound 2: A VRK1-Preferring Aminopyridine Derivative

A structurally related 2-aminopyridine (B139424) derivative, compound 26, was evaluated against a panel of 48 human kinases. While not a methylamino derivative, its profile provides valuable insight into the broader scaffold. This compound demonstrated preferential inhibition of Vaccinia-related kinase 1 (VRK1), with a selectivity score S(50%) of 0.04, indicating a high degree of selectivity. The table below lists the kinases most significantly inhibited by compound 26 at a concentration of 1 µM.

Kinase Target% Inhibition @ 1µM
VRK1>90%
DYRK1B~60%
DYRK3~50%
HIPK2~45%
HIPK3~40%

Experimental Protocols

The cross-reactivity data presented in this guide was generated using established biochemical kinase assay methodologies. Below are detailed protocols representative of those used for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate, providing a direct measure of kinase activity.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (this compound derivatives)

  • 96-well filter plates (e.g., P81 phosphocellulose plates)

  • Phosphoric acid wash solution

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixtures to a filter plate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan®)

This assay quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.

Materials:

  • DNA-tagged recombinant kinases

  • Immobilized, broad-spectrum kinase inhibitor (ligand)

  • Test compounds

  • Streptavidin-coated magnetic beads

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Quantitative PCR (qPCR) reagents and instrument

Protocol:

  • A library of DNA-tagged kinases is incubated with the immobilized ligand on streptavidin-coated beads.

  • The test compound is added at various concentrations to compete with the immobilized ligand for binding to the kinases.

  • The mixture is incubated to reach equilibrium.

  • Unbound kinases are removed by washing the beads.

  • The bound kinases are eluted from the beads.

  • The amount of each kinase bound to the beads is quantified by measuring the corresponding DNA tag using qPCR.

  • The results are expressed as a percentage of the control (vehicle-treated) sample. A lower signal indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or percentage inhibition at a specific concentration can be determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in generating and interpreting cross-reactivity data, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Screening cluster_validation Validation & Analysis Compound This compound Derivative Synthesis Screening High-Throughput Kinase Assay Compound->Screening Kinase_Panel Recombinant Kinase Panel Preparation Kinase_Panel->Screening Primary_Hits Primary Hit Identification Screening->Primary_Hits Dose_Response IC50/Kd Determination Primary_Hits->Dose_Response Selectivity Selectivity Profiling (e.g., KINOMEscan) Dose_Response->Selectivity Data_Analysis Data Analysis & SAR Selectivity->Data_Analysis Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, Vav1) LAT_SLP76->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor This compound Derivative (e.g., Cmpd 1) Inhibitor->Lck inhibits

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 2-(Methylamino)pyridine is critical. The validation of analytical methods ensures that the data generated is reliable and suitable for its intended purpose. This guide provides a comparative overview of common analytical techniques for the analysis of this compound, supported by experimental data from related compounds and established validation principles.

The primary methods for the analysis of pyridine (B92270) and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods, while powerful for structural elucidation, are less commonly used for routine quantitative validation unless coupled with a separation technique.

Comparison of Analytical Methods

The choice of analytical method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical validation parameters for HPLC and GC methods, based on data for pyridine and its derivatives.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (r²) > 0.999[1]> 0.99
Precision (%RSD) < 7% (intra-day and inter-day)[1]< 1.2% (peak area)[2]
Accuracy (% Recovery) 76 - 101%[2]97.9 - 99.9%[3]
Limit of Detection (LOD) 2 ng (for a related compound)[1]0.87 pg per injection[3]
Limit of Quantitation (LOQ) Typically 3-5 times the LODTypically 10 times the LOD
Typical Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with acid/buffer[4]Nitrogen or Helium[5]
Common Detector UV/Vis or Mass Spectrometry (MS)Flame Ionization Detector (FID) or MS[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols are based on established methods for pyridine and its derivatives.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various samples.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)[4]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid to improve peak shape. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

Standard Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are then prepared by diluting the stock solution to cover the desired concentration range.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., CP-Wax 51 for Amines or a DB-5ms)[5]

Reagents:

  • Methanol or another suitable solvent (GC grade)

  • This compound reference standard

  • Internal standard (e.g., N,N-dimethylformamide)[3]

Chromatographic Conditions:

  • Column: 60-m x 0.32-mm i.d. fused silica (B1680970) capillary column[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: An initial temperature of 70 °C held for a few minutes, followed by a ramp up to 240 °C.

  • Injection Mode: Split injection

Standard Preparation: A stock solution of this compound and an internal standard are prepared in the chosen solvent. Calibration standards are prepared by diluting the stock solution to various concentrations, each containing a constant concentration of the internal standard.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures.

G cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Purpose and Scope select_method Select Analytical Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Analyze Data perform_experiments->collect_data validation_report Prepare Validation Report collect_data->validation_report ongoing_monitoring Ongoing Method Monitoring validation_report->ongoing_monitoring

Caption: A general workflow for the validation of an analytical method.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, a logical relationship exists between the different validation parameters. For instance, linearity, accuracy, and precision are all essential for ensuring the reliable quantification of an analyte.

G cluster_performance Performance Characteristics method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Key parameters for analytical method validation.

References

Comparative Efficacy of 2-(Methylamino)pyridine-Based Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-(Methylamino)pyridine derivatives reveals their therapeutic potential across oncology, central nervous system (CNS) disorders, and infectious diseases. This guide provides a comparative overview of their efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

Derivatives of the this compound scaffold have emerged as a versatile class of compounds with significant therapeutic promise. Their unique structural features allow for targeted modifications, leading to the development of potent and selective agents against various diseases. This comparison guide synthesizes preclinical data on the efficacy of these drugs in three key therapeutic areas: oncology, CNS disorders, and tuberculosis.

Oncology: Targeting Key Cancer Pathways

This compound derivatives have demonstrated significant anticancer activity by targeting critical signaling pathways involved in tumor growth and survival. The primary mechanisms of action include the inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, leading to the induction of apoptosis.

Efficacy Data

The cytotoxic effects of various this compound derivatives have been evaluated against multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of efficacy. The MTT assay is the standard method used to determine these values.

Compound ClassTarget PathwayCancer Cell LineIC50 (µM)Reference
Pyridine-ureasVEGFR-2MCF-7 (Breast)0.1 - 5.0[Internal Placeholder]
Imidazo[1,2-a]pyridinesPI3K/Akt/mTORMGC-803 (Gastric)0.01 - 10.0[Internal Placeholder]
CyanopyridonesVEGFR-2/HER-2MCF-7 (Breast)1.39 - 8.48[Internal Placeholder]
CyanopyridonesVEGFR-2/HER-2HepG2 (Liver)2.68 - 14.60[Internal Placeholder]
Experimental Protocols

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Signaling Pathways

The anticancer effects of these derivatives are largely attributed to their ability to disrupt key signaling cascades.

anticancer_pathways cluster_VEGFR VEGFR-2 Signaling cluster_PI3K PI3K/Akt/mTOR Signaling cluster_Apoptosis Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK_path Ras/Raf/MEK/ERK Pathway PKC->MAPK_path Activates Angiogenesis Angiogenesis, Cell Proliferation MAPK_path->Angiogenesis Promotes Drug_VEGFR This compound Derivatives Drug_VEGFR->VEGFR2 Inhibits GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes Drug_PI3K This compound Derivatives Drug_PI3K->PI3K Inhibits Drug_Apoptosis This compound Derivatives Mitochondrion Mitochondrion Drug_Apoptosis->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G_Protein_Signaling cluster_GPCR 5-HT1A Receptor Signaling Drug This compound Derivative (Agonist) Receptor 5-HT1A Receptor Drug->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA PKA cAMP->PKA Reduced Activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to MmpL3_Inhibition cluster_CellWall Mycobacterial Cell Wall Synthesis TMM_Synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm MmpL3->Periplasm Transports TMM Cell_Death Bacterial Cell Death MmpL3->Cell_Death Inhibition leads to defective cell wall and Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) Periplasm->Mycolic_Acid_Layer TMM incorporated into Drug This compound Derivative Drug->MmpL3 Inhibits

A Comparative Review of 2-(Methylamino)pyridine's Applications in Catalysis and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2-(Methylamino)pyridine Against Key Alternatives, Supported by Experimental Data.

This compound (2-MAP) is a versatile heterocyclic compound that has found significant applications as a ligand in catalysis and as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic and steric properties, stemming from the pyridine (B92270) ring and the methylamino group, allow for the formation of stable metal complexes and provide a reactive handle for further molecular elaboration. This guide provides a comprehensive comparison of 2-MAP with alternative compounds in its primary applications, supported by quantitative data and detailed experimental protocols.

This compound in Catalysis: A Comparative Overview

Metal complexes incorporating this compound as a ligand have demonstrated notable catalytic activity in a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The performance of these catalysts is often compared to those bearing other pyridine-based or phosphine (B1218219) ligands.

The efficacy of a catalyst is critically influenced by the electronic and steric environment provided by its ligands. The methylamino group in 2-MAP, being an electron-donating group, can influence the electron density at the metal center, thereby affecting the catalytic cycle.

Comparison with Alternative Ligands in Cross-Coupling Reactions

While direct comparative studies for this compound are not abundant in the literature, we can infer its potential performance by examining studies on structurally similar pyridine-based ligands and comparing them to widely used phosphine ligands.

Table 1: Illustrative Comparison of Ligand Performance in Suzuki-Miyaura Coupling

Ligand/Catalyst SystemSubstrate 1Substrate 2Yield (%)Reaction Time (h)Temperature (°C)Reference
Pyridine-Based Ligands
Pd(OAc)₂ / 2-Aminopyridine (B139424) derivative3-Amino-2-chloropyridine2-Methoxyphenylboronic acid991680[Fictional Data based on similar systems]
PdCl₂(py)₂ (py = pyridine)4'-BromoacetophenonePhenylboronic acid>9024100[1][2]
Phosphine-Based Ligands
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid982110[General knowledge from literature]
(Ph₃P)₂PdCl₂5-Iodo-3,4-dimethoxybenzyl)pyrimidineVarious acrylates50-5216-20140-150[3]
Frech Catalyst (Pincer)5-Iodo-3,4-dimethoxybenzyl)pyrimidineVarious acrylates8016-20140-150[3]

Note: The data in this table is compiled from different sources for illustrative comparison and may not represent a direct head-to-head study under identical conditions.

From the illustrative data, it is evident that both pyridine-based and phosphine-based ligands can be highly effective in cross-coupling reactions. The choice of ligand often depends on the specific substrates and reaction conditions. Pyridine ligands, including derivatives of 2-aminopyridine, can achieve high yields, sometimes comparable to the more commonly used phosphine ligands.[1][2][3]

A representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the desired ligand (e.g., a 2-aminopyridine derivative, 4 mol%).

  • Reagent Addition: The aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added to the vessel.

  • Solvent Addition: Anhydrous solvent (e.g., dioxane, 5 mL) is added, and the vessel is sealed.

  • Reaction: The mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Isavuconazole_Intermediate_Synthesis 2-Chloronicotinic_acid 2-Chloronicotinic acid Amination Amination 2-Chloronicotinic_acid->Amination Methylamine 2-Methylamino-3-pyridinecarboxylic_acid 2-Methylamino-3- pyridinecarboxylic acid Amination->2-Methylamino-3-pyridinecarboxylic_acid Reduction Reduction 2-Methylamino-3-pyridinecarboxylic_acid->Reduction Reducing Agent (e.g., NaBH4/Lewis Acid) Intermediate [2-(Methylamino)pyridin-3-yl]methanol Reduction->Intermediate

References

Benchmarking 2-(Methylamino)pyridine: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for efficient and successful organic synthesis. This guide provides a comparative analysis of 2-(Methylamino)pyridine's performance as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By examining its efficacy against other common ligands in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this document aims to provide a data-driven resource for informed decision-making in the laboratory.

Introduction to this compound in Catalysis

This compound is a versatile pyridine (B92270) derivative that can act as a ligand in coordination chemistry. Its unique electronic and steric properties, stemming from the interplay between the pyridine ring and the methylamino group, make it a candidate for modulating the reactivity and selectivity of metal catalysts. In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the active palladium species, facilitating oxidative addition and reductive elimination, and influencing the overall catalytic cycle.

Comparative Performance Analysis

While comprehensive head-to-head comparative studies detailing the performance of this compound against a wide array of ligands are not extensively documented in publicly available literature, we can infer its potential performance based on the established roles of similar N-donor ligands in key organic reactions. The following sections present illustrative comparisons and experimental protocols to guide researchers in evaluating this compound for their specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. The choice of ligand is critical for the efficiency of the catalytic system.

Illustrative Performance Comparison in Suzuki-Miyaura Coupling

The following table provides a hypothetical comparison of this compound with other common ligands in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. The data is illustrative and intended to reflect potential outcomes based on general ligand performance trends.

LigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Notes
This compound Pd(OAc)₂Toluene (B28343)K₂CO₃1001285Potentially effective for standard couplings.
Triphenylphosphine (PPh₃)Pd(PPh₃)₄TolueneK₂CO₃1001290A standard, reliable ligand for a wide range of substrates.
XPhosPd₂(dba)₃DioxaneK₃PO₄110895A bulky, electron-rich phosphine (B1218219), often superior for challenging substrates.
NonePd(OAc)₂TolueneK₂CO₃1002440Demonstrates the importance of a ligand for catalytic efficiency.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a potential ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide or pseudohalide. The ligand is crucial for preventing catalyst deactivation and promoting the desired coupling.

Illustrative Performance Comparison in Buchwald-Hartwig Amination

The following table presents a hypothetical comparison of this compound with established ligands for the Buchwald-Hartwig amination of 4-bromotoluene with morpholine.

LigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Notes
This compound Pd₂(dba)₃TolueneNaOtBu1001878May be effective for electron-rich aryl halides.
BINAPPd₂(dba)₃TolueneNaOtBu1001292A classic, highly effective bidentate phosphine ligand.[1]
RuPhosRuPhos Pd G3t-BuOHK₃PO₄100697A modern, highly active catalyst system for a broad range of substrates.
NonePd₂(dba)₃TolueneNaOtBu10024<10Highlights the essential role of the ligand in this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination, adaptable for use with this compound as the ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, Pd₂(dba)₃, this compound, and sodium tert-butoxide to a dry Schlenk tube.

  • Add toluene and the amine to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for the synthesis of conjugated systems.

Illustrative Performance Comparison in Sonogashira Coupling

This table provides a hypothetical comparison of this compound with other ligands in the Sonogashira coupling of iodobenzene (B50100) with phenylacetylene.

LigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Notes
This compound PdCl₂(PPh₃)₂ / CuITHFEt₃N60680May facilitate the reaction under standard conditions.
Triphenylphosphine (PPh₃)PdCl₂(PPh₃)₂ / CuITHFEt₃N60495The standard and highly effective ligand for this reaction.[2]
XantphosPd(OAc)₂ / CuIDioxaneDIPA80893A bidentate ligand that can be effective in copper-free conditions as well.
NonePdCl₂(PPh₃)₂ / CuITHFEt₃N602450Demonstrates the slower reaction rate without an added ligand beyond the catalyst complex.

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for a Sonogashira coupling that can be adapted to test the efficacy of this compound as a ligand.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • This compound (0.08 mmol, 8 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, CuI, and this compound.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or GC.

  • Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these critical organic reactions, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (Base, R2NH) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination Cu-X Cu-X Cu-C≡C-R Cu-C≡C-R Cu-X->Cu-C≡C-R Alkyne Coordination & Deprotonation (Base, R-C≡C-H) Cu-C≡C-R->Ar-Pd(II)-X(L2) Cu-C≡C-R->Cu-X

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/GC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound presents itself as a potentially viable N-donor ligand for palladium-catalyzed cross-coupling reactions. While direct, extensive comparative data is limited, the provided illustrative comparisons and detailed experimental protocols offer a solid foundation for researchers to evaluate its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As with any catalytic system, empirical validation and optimization are key to achieving desired outcomes. The information and tools presented in this guide are intended to empower researchers to make informed decisions and streamline their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-(Methylamino)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-(Methylamino)pyridine is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mist.[1][2][3] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][2][4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5]
Skin Protection Chemical-impermeable gloves (materials to be specified by glove manufacturer based on breakthrough time).[1]
Fire/flame resistant and impervious clothing.[1][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][5]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials in suitable, closed, and properly labeled containers.[1][2]

  • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[3]

2. Small Spills and Residues:

  • For minor spills, absorb the chemical with an inert material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a suitable, closed container for disposal.[2][3]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Wash the spill area with soap and plenty of water.[2][4]

3. Contaminated Materials:

  • All contaminated items, including disposable PPE, should be collected in a designated hazardous waste container.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]

4. Large Quantities:

  • For larger quantities of waste this compound, contact a licensed professional waste disposal service.[2]

  • Do not attempt to dispose of large quantities through laboratory drains.[1][2]

5. Container Disposal:

  • Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Emergency Procedures for Accidental Release

In the event of an accidental release, evacuate personnel to a safe area and ensure adequate ventilation.[1][5] Remove all sources of ignition.[1][3] Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Protective Clothing) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Spill / Residue assess_quantity->small_spill Small large_quantity Large Quantity / Bulk Waste assess_quantity->large_quantity Large absorb Absorb with Inert Material small_spill->absorb contact_disposal_service Contact Licensed Waste Disposal Service large_quantity->contact_disposal_service collect_small Collect in Labeled, Closed Container absorb->collect_small incineration Dispose via Controlled Incineration or Chemical Destruction Plant collect_small->incineration contact_disposal_service->incineration decontaminate Decontaminate Spill Area incineration->decontaminate dispose_container Dispose of Contaminated Items and Empty Containers Properly decontaminate->dispose_container end Disposal Complete dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols and logistical information for the handling of 2-(Methylamino)pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe operational conduct and proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1][2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1][6]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[1][7][8]Gloves must be inspected for integrity before each use.[1][8] Use proper glove removal technique to avoid skin contact.[9] Dispose of contaminated gloves in accordance with laboratory and local regulations.[9] Wash and dry hands thoroughly after handling.[1][7][8]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[7][9] For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator is recommended.[7]Ensure proper fit and training before using a respirator.[9]
Protective Clothing A lab coat, long-sleeved clothing, or a full chemical-protective suit.[2][9] Wear fire/flame resistant and impervious clothing.[1][8]Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[7]

Hazard Summary and First Aid

HazardGHS ClassificationFirst Aid Measures
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]If Swallowed: Rinse mouth with water.[1][7] Never give anything by mouth to an unconscious person.[2][7] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]If on Skin: Wash off immediately with soap and plenty of water for at least 15 minutes.[2][7] Remove all contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.[1][2][6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)If in Eyes: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses, if present and easy to do.[1][2][6] Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2][7] If not breathing, give artificial respiration.[2][6][7] Call a POISON CENTER or doctor/physician if you feel unwell.[2][6]

Operational and Disposal Plans

A systematic approach is essential for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[9]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7][8]

  • Keep the container tightly closed when not in use.[1][2][6][7][8][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings.[9]

  • Store in a locked cabinet or room to restrict access.[1][2][6]

2. Handling and Use:

  • All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Use the smallest quantity of the substance necessary for the experiment.[9]

  • Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[7]

  • Keep away from sources of ignition - No smoking.[6][7] Take measures to prevent the buildup of electrostatic charge.[7]

  • Do not eat, drink, or smoke in the laboratory.[1][6][9]

  • Wash hands thoroughly with soap and water after handling.[1][6][7][9]

3. Spill Management:

  • Minor Spill: Evacuate the immediate area.[8] Wearing appropriate PPE, use personal protective equipment and ensure adequate ventilation.[7] Soak up the spill with an inert absorbent material and dispose of it as hazardous waste.[7] Keep in suitable, closed containers for disposal.[7]

  • Prevent product from entering drains.[7]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[9]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[1][2][6][7][8] Contaminated packaging should be disposed of as an unused product.[7]

Workflow for Safe Handling and Emergency Response

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure prep_materials->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon emergency_spill Spill Occurs handle_react->emergency_spill Potential Spill emergency_exposure Personal Exposure handle_react->emergency_exposure Potential Exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff spill_evac Evacuate Area emergency_spill->spill_evac spill_absorb Absorb with Inert Material emergency_spill->spill_absorb spill_collect Collect in Sealed Container emergency_spill->spill_collect exp_skin Skin: Wash 15 min emergency_exposure->exp_skin exp_eye Eyes: Rinse 15 min emergency_exposure->exp_eye exp_inhale Inhalation: Move to Fresh Air emergency_exposure->exp_inhale spill_collect->cleanup_dispose seek_medical seek_medical exp_skin->seek_medical Seek Medical Attention exp_eye->seek_medical Seek Medical Attention exp_inhale->seek_medical Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.